Methyl 1-aminocyclobutanecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-35-6 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for Methyl 1-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The following sections outline key methodologies, including reaction conditions, yields, and detailed experimental protocols.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into three main approaches:
-
Esterification of 1-aminocyclobutanecarboxylic acid: This is a straightforward approach that involves the direct conversion of the carboxylic acid to its methyl ester. To prevent side reactions, the amino group is typically protected prior to esterification.
-
Synthesis from Cyclobutanone: Classic amino acid synthesis methods, such as the Strecker and Bucherer-Bergs reactions, can be employed, starting from the readily available cyclobutanone. These multi-step processes build the amino acid functionality on the cyclobutane ring.
-
Rearrangement Reactions: The Hofmann and Curtius rearrangements offer alternative pathways, typically starting from a dicarboxylic acid or a carboxylic acid derivative of the cyclobutane ring system.
Method 1: Esterification of 1-aminocyclobutanecarboxylic acid
This two-step method involves the protection of the amino group, followed by esterification and subsequent deprotection to yield the desired product. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Boc Protection | 1-aminocyclobutanecarboxylic acid, Di-tert-butyl dicarbonate, 0.5M NaOH | 1,4-dioxane/water | Room Temperature | 15 hours | 80.6%[1] |
| 2 | Esterification & Deprotection | N-Boc-1-aminocyclobutanecarboxylic acid, Methanol, Conc. H₂SO₄ | Methanol | Reflux | 2 hours | 75%[1] |
Experimental Protocols
Step 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid [1]
-
Dissolve 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in 10 mL of 0.5M sodium hydroxide solution.
-
To this solution, add 10 mL of 1,4-dioxane and di-tert-butyl dicarbonate (1.42 g, 6.51 mmol).
-
Stir the reaction mixture for 15 hours at room temperature.
-
Perform an extractive workup with diethyl ether (2 x 20 mL).
-
Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated sodium chloride solution (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.
Step 2: Synthesis of this compound [1]
-
To a solution of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (9.29 mmol, 1 equivalent) in methanol (30 mL) at 0°C, add concentrated sulfuric acid (10 mL).
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 200 mL).
-
Wash the combined organic phases with distilled water (2 x 150 mL) and saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic phase over sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain this compound as a white solid.
Reaction Pathway
Caption: Boc protection followed by esterification.
Method 2: Synthesis from Cyclobutanone via Strecker or Bucherer-Bergs Reaction
These classical methods allow for the de novo synthesis of the α-amino acid from a ketone precursor.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde or ketone, which is subsequently hydrolyzed to the desired amino acid.
Experimental Protocol (General)
-
Formation of α-aminonitrile: Cyclobutanone is reacted with ammonia and a cyanide source (e.g., KCN) to form 1-amino-1-cyanocyclobutane.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) to yield 1-aminocyclobutanecarboxylic acid.
-
Esterification: The amino acid is then esterified as described in Method 1.
Reaction Pathway
Caption: Strecker synthesis pathway.
Bucherer-Bergs Synthesis
This method is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.
Experimental Protocol (General)
-
Hydantoin Formation: Cyclobutanone is heated with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., methanol/water) to form the corresponding spirohydantoin.[2]
-
Hydrolysis: The hydantoin is hydrolyzed with a strong base (e.g., NaOH) or acid to yield 1-aminocyclobutanecarboxylic acid.
-
Esterification: The resulting amino acid is esterified as described in Method 1.
Reaction Pathway
Caption: Bucherer-Bergs synthesis pathway.
Method 3: Synthesis via Rearrangement Reactions
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. This can be adapted to synthesize 1-aminocyclobutanecarboxylic acid from a suitable precursor.
Experimental Protocol (Conceptual)
-
Amide Formation: Start with cyclobutane-1,1-dicarboxylic acid. Convert one of the carboxylic acid groups to a primary amide, for instance, via the acid chloride.
-
Hofmann Rearrangement: Treat the mono-amide with bromine and a strong base (e.g., NaOH) to induce the rearrangement, which, after workup, will yield 1-aminocyclobutanecarboxylic acid.[3][4][5]
-
Esterification: Esterify the resulting amino acid as previously described.
Reaction Pathway
Caption: Hofmann rearrangement pathway.
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.
Experimental Protocol (Conceptual)
-
Acyl Azide Formation: Start with cyclobutane-1,1-dicarboxylic acid monomethyl ester. Convert the remaining carboxylic acid to an acyl azide, for example, by treating the corresponding acid chloride with sodium azide.
-
Curtius Rearrangement: Heat the acyl azide to induce rearrangement to the isocyanate.[6][7]
-
Amine Formation and Esterification: Trapping the isocyanate with methanol would yield the N-methoxycarbonyl protected amino ester. Subsequent hydrolysis of the carbamate would provide the target molecule.
Reaction Pathway
Caption: Curtius rearrangement pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 1-Aminocyclobutanecarboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocyclobutanecarboxylate is a cyclic, non-proteinogenic amino acid ester. As a conformationally constrained analog of glycine, it and its parent acid, 1-aminocyclobutanecarboxylic acid (ACBC), are of significant interest in medicinal chemistry and drug discovery.[][2][3] The rigid cyclobutane scaffold imparts unique stereochemical properties that can enhance binding affinity, selectivity, and metabolic stability when incorporated into peptide-based therapeutics or other small molecule drugs.[2][4] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.
Chemical Structure and Properties
The structural integrity of this compound is foundational to its utility as a building block in chemical synthesis.[4] The key identifiers and physicochemical properties are summarized below.
Chemical Structure
The structure consists of a four-membered cyclobutane ring with a geminal amino group and a methyl carboxylate group attached to the same carbon atom.
Caption: 2D Structure of this compound.
Physicochemical Properties
Quantitative data for this compound and its common hydrochloride salt are presented in Table 1. The hydrochloride salt is often used to improve the compound's stability and handling properties.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [5] |
| CAS Number | 215597-35-6 | 92398-47-5 | [6] |
| Appearance | White Solid | Solid | [7] |
| Boiling Point | 162.3°C at 760 mmHg | Not available | |
| InChI | InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H | [5][6] |
| SMILES | COC(=O)C1(N)CCC1 | COC(=O)C1(CCC1)N.Cl | [6] |
Spectral Data
While specific spectra for this compound are not publicly available in comprehensive databases, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure.
-
¹H NMR: Protons on the cyclobutane ring would appear as multiplets in the aliphatic region. The methyl ester protons would be a sharp singlet around 3.7 ppm, and the amine protons would be a broad singlet, the chemical shift of which would depend on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[8][9]
Experimental Protocols
The synthesis of this compound is typically achieved via the esterification of its parent amino acid, 1-aminocyclobutanecarboxylic acid. Two common and effective methods are detailed below.
Method 1: Two-Step Synthesis via Boc-Protection
This method involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection. This is a robust method that prevents side reactions at the amino group.[7][10]
Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid
-
Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution at 0°C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[10]
Step 2: Esterification and Deprotection
-
Dissolve the N-Boc protected amino acid (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0°C and add concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise.[7][11]
-
Reflux the reaction mixture for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with distilled water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[7]
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Direct Esterification with Thionyl Chloride
A more direct and common method for the esterification of amino acids is the use of thionyl chloride in methanol.[11][12] This in-situ generation of HCl gas promotes the Fischer esterification while simultaneously protecting the amine as its hydrochloride salt.[13][14]
-
Suspend 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath (0-5°C).
-
Slowly add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise to the stirred suspension.[12][15]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2-3 hours until the reaction is complete (monitored by TLC).[11]
-
Remove the solvent and excess thionyl chloride by rotary evaporation.
-
The resulting solid is the hydrochloride salt of this compound.
-
For the free base, the salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent as described in Method 1, Step 2.
Applications in Drug Development and Signaling Pathways
Unnatural amino acids, such as this compound, are valuable tools in drug discovery for enhancing the properties of peptide and small molecule drugs.[][2][3] The constrained cyclobutane ring can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing susceptibility to enzymatic degradation.[4]
Relevance to NMDA Receptor Signaling
Derivatives of 1-aminocyclobutanecarboxylic acid have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16][17][18] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in various neurological disorders, making NMDA receptor antagonists potential therapeutic agents.[16]
The parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), acts as a partial agonist at the glycine co-agonist site (NR1 subunit) of the NMDA receptor.[19] By modifying the cyclobutane ring, potent and selective antagonists have been developed.[16][17] this compound serves as a key intermediate for the synthesis of these more complex derivatives.
Caption: Role of ACBC derivatives in NMDA receptor signaling.
Conclusion
This compound is a synthetically accessible and valuable unnatural amino acid ester. Its rigid structure and the potential for derivatization make it a significant building block for medicinal chemists, particularly in the development of modulators for targets such as the NMDA receptor. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research into its applications in creating novel therapeutics.
References
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 16. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]
- 19. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of Methyl 1-aminocyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1-aminocyclobutanecarboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It serves as a foundational resource for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established chemical shift and group frequency correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ (Methyl ester) |
| ~2.20 - 2.40 | m | 2H | Cyclobutane -CH₂- (α to C-NH₂) |
| ~1.80 - 2.00 | m | 2H | Cyclobutane -CH₂- (β to C-NH₂) |
| ~1.60 | br s | 2H | -NH₂ (Amine) |
| ~1.90 - 2.10 | m | 2H | Cyclobutane -CH₂- (α to C-COOCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Ester carbonyl) |
| ~58 | Quaternary Carbon (C-NH₂) |
| ~52 | -OCH₃ (Methyl ester) |
| ~35 | Cyclobutane -CH₂- |
| ~15 | Cyclobutane -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (Primary amine) |
| 2850 - 3000 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| 1590 - 1650 | Medium | N-H bend (Primary amine) |
| 1170 - 1250 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 129.16. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 98.
-
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 70.
-
Alpha-cleavage adjacent to the amine: which could lead to the loss of a C₃H₅ radical, giving a fragment at m/z 88.
-
Ring opening and subsequent fragmentation of the cyclobutane ring.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a cyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its constrained cyclobutane scaffold offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound hydrochloride, serving as a valuable resource for researchers in the pharmaceutical and life sciences.
Chemical and Physical Properties
This compound hydrochloride is a white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| CAS Number | 92398-47-5 | [2] |
| IUPAC Name | methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | [2] |
| Appearance | White crystalline powder | [1] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through the esterification of 1-aminocyclobutanecarboxylic acid. Two common methodologies are presented below.
Two-Step Synthesis via N-Protection
This method involves the protection of the amino group, followed by esterification and subsequent deprotection and salt formation.
Experimental Protocol:
Step 1: Synthesis of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [4]
-
Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 0.5M sodium hydroxide solution.
-
Add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).
-
Stir the reaction mixture for 15 hours.
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.
Step 2: Synthesis of this compound Hydrochloride [4]
-
Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol at 0°C.
-
Slowly add concentrated sulfuric acid.
-
Reflux the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with distilled water and saturated sodium chloride solution, then dry over sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the methyl ester.
-
Dissolve the resulting this compound in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain this compound hydrochloride.
One-Step Esterification and Salt Formation
A more direct approach involves the simultaneous esterification and formation of the hydrochloride salt using trimethylchlorosilane in methanol.[5]
Experimental Protocol: [5]
-
Suspend 1-aminocyclobutanecarboxylic acid (1 equivalent) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring.
-
Add methanol and continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield this compound hydrochloride.
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [guidechem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 1-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocyclobutanecarboxylate is a non-proteinogenic amino acid ester. Non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their potential to introduce novel structural motifs into peptides and other pharmaceutical compounds. The incorporation of such unique building blocks can lead to enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and presents a general workflow for its synthesis and characterization.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | methyl 1-aminocyclobutane-1-carboxylate |
| CAS Number | 215597-35-6 (for the free base) |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [1] |
| Canonical SMILES | COC(=O)C1(CCC1)N |
Physical Properties
| Property | Value | Source/Method |
| Melting Point | Not available for free base. The hydrochloride salt has a reported melting point of 203 °C (decomposition) for the analogous cyclopentane derivative.[2] | Experimental data for the target compound is unavailable. |
| Boiling Point | Not available. A predicted boiling point for the analogous methyl-1-aminocyclohexane carboxylate is 209.9±23.0 °C.[3] | Predicted value for a related compound. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. | General solubility characteristics of amino acid esters. |
| Appearance | White to off-white solid or liquid. | General appearance of similar compounds. |
Chemical Properties
| Property | Value | Source/Method |
| pKa (amine) | Estimated to be around 8.5 - 9.5. The pKa of the parent amino acid, 1-aminocyclobutanecarboxylic acid, is reported to be 9.35 (strongest basic). | Estimation based on the parent amino acid. Esterification of the carboxylic acid is expected to slightly increase the basicity of the amino group. |
| logP | Estimated to be between 0.5 and 1.5. | Estimation based on the structure and comparison with similar amino acid esters. |
| Stability | Stable under standard conditions. Should be stored in a cool, dark place under an inert atmosphere. A commercial supplier recommends storage in a freezer under -20°C.[1] | Supplier data. Generally, esters can be susceptible to hydrolysis under acidic or basic conditions. |
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. The following are predicted and expected spectral characteristics based on its structure.
| Spectrum | Predicted/Expected Characteristics |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the cyclobutane ring protons (in the range of 1.5-2.5 ppm).- Broad singlet for the amine protons (variable, depends on solvent and concentration). |
| ¹³C NMR | - Carbonyl carbon of the ester (~175 ppm).- Quaternary carbon of the cyclobutane ring attached to the amine and ester groups (~60-70 ppm).- Methylene carbons of the cyclobutane ring (~20-40 ppm).- Methyl carbon of the ester (~52 ppm). |
| IR (Infrared) | - N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹).- C=O stretching of the ester (~1735 cm⁻¹).- C-O stretching of the ester (~1100-1300 cm⁻¹).- C-H stretching of the alkyl groups (~2850-3000 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 129.16.- Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃) or the amino group (-NH₂). |
Experimental Protocols
Detailed experimental protocols for determining the physical and chemical properties of this compound are not available for this specific compound. However, standard methodologies can be applied.
Melting Point Determination
The melting point of a solid sample can be determined using a capillary melting point apparatus.
-
A small amount of the dried sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
For a liquid sample, the boiling point can be determined using a micro-boiling point apparatus or by distillation.
-
A small volume of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted inside.
-
The test tube is heated in a heating bath.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of the compound in various solvents can be determined by the shake-flask method.
-
An excess amount of the compound is added to a known volume of the solvent in a sealed flask.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The solution is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound have been identified in the literature, a general workflow for its synthesis and characterization is presented below. This workflow is typical for the preparation and validation of novel small molecules in a research and drug development setting.
References
- 1. 215597-35-6|this compound|BLD Pharm [bldpharm.com]
- 2. CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. 4507-57-7 CAS MSDS (Methyl-1-aminocyclohexane carboxylate (free base)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Cyclobutane Constellation: A Technical Guide to the Discovery and History of Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constrained, puckered scaffold of the cyclobutane ring has emerged as a privileged motif in medicinal chemistry, offering a unique conformational rigidity that can enhance biological activity and improve pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of cyclobutane amino acids (CBAAs), from the seminal synthesis of the parent carbocycle to their current applications in drug development. We will detail key synthetic methodologies, present quantitative data on their biological activities, and visualize their interactions with crucial signaling pathways.
A Historical Trajectory: From a Strained Ring to Bioactive Scaffolds
The journey of cyclobutane amino acids begins with the foundational work on the cyclobutane ring itself. While cyclobutanes have been known for over a century, their application as synthetic intermediates has significantly grown in the last four decades.[1][2]
A Timeline of Key Developments:
-
1907: Richard Willstätter and James Bruce achieve the first synthesis of cyclobutane by the hydrogenation of cyclobutene in the presence of a nickel catalyst.[3] This marked the dawn of four-membered ring chemistry.
-
Mid-20th Century: The unique structural and reactive properties of the cyclobutane ring begin to be explored more systematically. Its inherent ring strain, while a synthetic challenge, also presents opportunities for unique chemical transformations.
-
Late 20th Century: The first naturally occurring cyclobutane-containing amino acids are isolated and characterized. A notable example is the discovery of 2,4-methanoproline and 2,4-methanoglutamic acid from the seeds of Ateleia herbert smithii.[4] These discoveries spurred interest in the biological relevance of this class of compounds.
-
1981: The antimicrobial agent sceptrin, containing a cyclobutane skeleton, is discovered from the sponge Agelas sceptrum by John Faulkner, highlighting the potential of cyclobutane natural products as drug leads.[2]
-
Late 20th - Early 21st Century: The development of novel synthetic methods, particularly photochemical [2+2] cycloadditions, provides more efficient access to a variety of substituted cyclobutane amino acids. This enables broader exploration of their potential in medicinal chemistry.
-
Present Day: Cyclobutane amino acids are increasingly incorporated into drug candidates to modulate properties such as metabolic stability, conformational restriction, and potency. They are being investigated for applications in oncology, neuroscience, and infectious diseases.
Synthetic Strategies: Forging the Four-Membered Ring
The construction of the strained cyclobutane ring is a central challenge in the synthesis of CBAAs. A variety of methods have been developed, each with its own advantages and limitations.
[2+2] Photocycloaddition
This is one of the most powerful and widely used methods for constructing cyclobutane rings. The reaction involves the light-induced cycloaddition of two alkene-containing molecules. Intramolecular versions of this reaction are particularly effective for creating bicyclic systems.
Experimental Protocol: Synthesis of a Cyclobutane α-Amino Acid Derivative via Visible Light-Mediated [2+2] Cycloaddition
This protocol is adapted from a method for the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenes.
Materials:
-
α,β-Dehydroamino acid derivative (e.g., N-acetyl-α,β-dehydroalanine methyl ester)
-
Styrene derivative (e.g., 4-methylstyrene)
-
Photocatalyst: [Ir(dFCF3ppy)2(dtbpy)]PF6
-
Degassed acetonitrile (CH3CN)
-
Blue LED light source (λmax = 415 nm)
Procedure:
-
In a reaction vessel, combine the α,β-dehydroamino acid derivative (1.0 equiv), the styrene derivative (1.5 equiv), and the photocatalyst (2 mol %).
-
Add degassed acetonitrile to achieve a concentration of 0.2 M.
-
Seal the vessel and irradiate the mixture with a blue LED light source at 20 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cyclobutane α-amino acid derivative.
Synthesis from Pre-formed Cyclobutane Precursors
An alternative approach involves starting with a commercially available or readily synthesized cyclobutane derivative and functionalizing it to introduce the amino and carboxylic acid moieties.
Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
This protocol describes the protection of the amino group of 1-aminocyclobutanecarboxylic acid.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.3 equiv) at 0 °C.
-
Add di-tert-butyl dicarbonate (1.2 equiv) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for approximately 12 hours.
-
After completion, wash the reaction mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to afford N-Boc-1-aminocyclobutanecarboxylic acid as a solid.
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclobutane amino acids and their derivatives, including yields from synthetic procedures, spectroscopic data for characterization, and biological activity metrics.
Table 1: Synthetic Yields and Spectroscopic Data
| Compound | Synthetic Method | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| N-Boc-1-aminocyclobutanecarboxylic acid | Boc protection | 75-81 | 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H) | Data not readily available in provided search results | 238.04 [M+Na]+ |
| cis-4 (HCl salt) | Photocatalyzed [2+2] cycloaddition and deprotection | 73 | Specific shifts depend on substituents | Specific shifts depend on substituents | Data not readily available in provided search results |
Table 2: Biological Activity of Cyclobutane-Based Integrin Antagonists
| Compound | Target | Assay | IC50 (µM) |
| ICT9090 | αIIbβ3 | Purified protein ELISA | 0.39 |
| ICT9029 | αIIbβ3 | Purified protein ELISA | 3.3 |
| Lead Compound | αvβ3 | Cell-based adhesion | < 1 |
Visualization of Molecular Interactions and Workflows
Graphviz diagrams are provided to illustrate key concepts, including synthetic workflows and signaling pathways influenced by cyclobutane amino acids.
Synthetic Workflow: [2+2] Photocycloaddition
Caption: Synthetic workflow for a photocatalyzed [2+2] cycloaddition to form cyclobutane α-amino acids.
Signaling Pathway: Cyclobutane-Based Integrin Antagonism in Cancer
Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and survival. The αvβ3 integrin is often overexpressed in cancer cells and promotes metastasis. Cyclobutane-based antagonists have been developed to block this signaling.[5]
Caption: Mechanism of action for cyclobutane-based αvβ3 integrin antagonists in cancer cells.
Signaling Pathway: Modulation of NMDA Receptors in the Central Nervous System
1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6] This has implications for conditions involving excessive NMDA receptor activity.
Caption: Antagonistic action of ACBC derivatives at the NMDA receptor glycine binding site.
Conclusion and Future Outlook
The field of cyclobutane amino acids has evolved significantly from the initial synthesis of the cyclobutane ring. These conformationally constrained building blocks have demonstrated considerable potential in modulating biological processes and are becoming increasingly valuable tools in drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of their therapeutic applications. Future research will likely focus on the stereoselective synthesis of more complex CBAA derivatives, their incorporation into peptides and other macromolecules to control conformation, and a deeper understanding of their mechanisms of action in various disease states. The unique structural features of cyclobutane amino acids ensure that they will remain an exciting and fruitful area of research for years to come.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-氨基-1-环丁烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
In-depth Technical Guide: The Biological Mechanism of Action of Methyl 1-aminocyclobutanecarboxylate—Current Scientific Understanding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the mechanism of action of Methyl 1-aminocyclobutanecarboxylate in biological systems. A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the specific biological activity and mechanism of action of this compound. While its chemical structure is defined, there is a notable absence of published research detailing its interactions with biological targets, its effects on cellular signaling pathways, or its overall pharmacological profile. This document summarizes the limited related information available for structurally similar compounds and outlines the current status of research, highlighting the need for foundational studies to elucidate the potential biological role of this compound.
Introduction
This compound is a cyclic amino acid derivative with a distinct cyclobutane ring. Its chemical properties are documented in databases such as PubChem. However, a thorough investigation of scientific research databases indicates that its biological effects and mechanism of action have not been a subject of published research.
In contrast, significant research has been conducted on the structurally related cyclopropane analogue, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is widely recognized as the immediate precursor to the plant hormone ethylene.[1][2][3] The study of ACC and its derivatives has provided valuable insights into the regulation of ethylene biosynthesis and signaling in plants.[1][4]
This guide will briefly touch upon the known biological activities of related cyclobutane and cyclopropane derivatives to provide a contextual framework, while clearly stating the absence of specific data for this compound.
Current State of Knowledge: this compound
As of the date of this guide, there are no publicly available scientific studies that describe the mechanism of action of this compound in any biological system. Searches of prominent research databases have not yielded any in-depth technical papers, experimental data, or established signaling pathways associated with this specific compound.
Insights from Structurally Related Compounds
While direct information is lacking, an examination of structurally analogous compounds can offer potential areas for future investigation.
Research has explored the use of 1-aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides. For instance, these derivatives have been incorporated into tuftsin, an immunomodulatory peptide, to create analogues with potentially enhanced biological activities and stability.[5] The rigid cyclobutane structure is utilized to introduce conformational constraints, which can influence the peptide's binding affinity and efficacy.[6] This application, however, focuses on the structural role of the cyclobutane moiety within a larger peptide and does not describe a standalone mechanism of action for a simple methyl ester derivative.
The cyclopropane analogue of the requested compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key molecule in plant biology.
-
ACC as an Ethylene Precursor: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[1]
-
Ethylene-Independent Signaling: Emerging evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[2][3][4]
A structural analogue of ACC, methyl 1-aminocyclopropanecarboxylate (methyl-ACC) , has been identified as an agonist of the ethylene response in plants.[7] Studies have shown that methyl-ACC can trigger ethylene-related responses and enhance ethylene release. However, in vitro and in vivo analyses indicated that methyl-ACC did not have a direct, obvious effect on the enzymatic activity of ACC oxidase.[7]
The following diagram illustrates the established ethylene biosynthesis pathway, which serves as a reference for understanding the action of ACC and its analogues.
Future Research Directions
The absence of data on the mechanism of action of this compound presents a clear opportunity for novel research. Key areas to explore would include:
-
Enzyme Inhibition Assays: Investigating whether this compound can act as an inhibitor or substrate for enzymes involved in amino acid metabolism or hormone biosynthesis, such as ACC synthase or ACC oxidase.
-
Receptor Binding Studies: Determining if the compound binds to any known receptors, particularly those involved in hormone signaling.
-
Phenotypic Screening: Conducting screens in various biological systems (e.g., plant seedlings, cell cultures) to identify any observable physiological or morphological changes induced by the compound.
-
Computational Modeling and Docking: Using in silico methods to predict potential biological targets based on the compound's structure and comparison with known ligands.
Conclusion
References
- 1. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Methyl 1-Aminocyclobutanecarboxylate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the cyclobutane ring has positioned it as a compelling scaffold in modern medicinal chemistry. Its incorporation into small molecules can confer unique conformational constraints, leading to improved potency, selectivity, and pharmacokinetic profiles. Within this chemical space, derivatives of methyl 1-aminocyclobutanecarboxylate are gaining attention as versatile building blocks for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, summarizing available data, detailing experimental methodologies, and visualizing key molecular pathways.
Targeted Biological Activities
Research into this compound derivatives has primarily focused on two key areas of unmet medical need: oncology and neurology. The constrained α-amino acid motif offers a unique platform for designing molecules that can interact with high specificity at biological targets within these complex disease areas.
Anticancer Potential
The cyclobutane moiety is a feature in several successful anticancer agents, where it can enhance metabolic stability and provide a rigid framework for orienting pharmacophoric groups.[1][2] While direct preclinical data on this compound derivatives in oncology is still emerging, the parent compound, 1-aminocyclobutanecarboxylic acid, has been investigated as a potential tumor-seeking agent.[3] Furthermore, the broader class of cyclobutane-containing compounds has shown promise in targeting various aspects of cancer biology, including cell proliferation and survival pathways.[4][5]
One of the key signaling pathways implicated in cancer progression is the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and metastasis in advanced stages.[6][7] Small molecule inhibitors of the TGF-β pathway are therefore of significant interest as potential anticancer therapeutics. While no direct inhibition of TGF-β by this compound derivatives has been reported, this scaffold represents a promising starting point for the design of novel TGF-β signaling inhibitors.
Neurological Applications: NMDA Receptor Antagonism
A more defined area of activity for 1-aminocyclobutanecarboxylic acid derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.
A study on 3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective antagonist activity at NMDA receptors.[9] Several compounds in this series were found to be more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[9] This finding highlights the potential of the 1-aminocyclobutanecarboxylate scaffold for the development of novel neuroprotective agents.
Quantitative Biological Data
A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. For this compound derivatives, this would typically involve determining metrics such as the half-maximal inhibitory concentration (IC50) in cell-based assays or the inhibitory constant (Ki) in binding assays.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Derivative | Target Cell Line | Assay Type | IC50 (µM) |
| Compound A | Huh-7 (Hepatocellular Carcinoma) | XTT Assay | 15.2 |
| Compound B | MDA-MB-231 (Breast Cancer) | XTT Assay | 8.5 |
| Compound C | MRC-5 (Normal Fibroblast) | XTT Assay | > 50 |
Note: The data in this table is illustrative and based on the types of assays used for similar compounds.[10] Specific quantitative data for this compound derivatives is not yet widely available in the public domain.
Table 2: NMDA Receptor Antagonist Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives
| Derivative | Assay System | Activity |
| cis-3-(2'-Carboxyethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |
| trans-3-(2'-Carboxyethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |
| cis-3-(2'-Phosphonoethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |
| trans-3-(2'-Phosphonoethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |
Source: Adapted from[9]. The original study did not provide specific IC50 or Ki values but reported relative potency.
Experimental Protocols
The evaluation of the biological activity of novel chemical entities relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the potential applications of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment using XTT Assay
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Principle: The XTT (sodium 3′-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a colorimetric method to assess cell viability. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of living cells.
Methodology: [10]
-
Cell Culture: Culture cancer cell lines (e.g., Huh-7, MDA-MB-231) and a non-cancerous control cell line (e.g., MRC-5) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for a further 4-6 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.
Protocol 2: NMDA Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to the NMDA receptor.
Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation.
Methodology: [9]
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as the rat cerebral cortex.
-
Binding Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value from the resulting competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of potential drug candidates. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. DSpace [diposit.ub.edu]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of β-aminocyclobutanecarboxylic acid represent a class of conformationally constrained amino acids of significant interest in medicinal chemistry and drug development. Their incorporation into peptides and other bioactive molecules can enhance metabolic stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of contemporary synthetic strategies for accessing novel β-aminocyclobutanecarboxylic acid derivatives. Key methodologies, including aza-Michael addition, tandem amidation/aza-Michael addition, and photochemical [2+2] cycloaddition, are detailed with comprehensive experimental protocols. Quantitative data on reaction yields and stereoselectivity are presented for comparative analysis. Furthermore, the biological context of these derivatives is explored through their application in immunomodulatory peptide analogs, with a focus on the tuftsin-induced interleukin-6 signaling pathway.
Introduction
Cyclic β-amino acids are valuable building blocks in the design of peptidomimetics and foldamers.[1] The rigid cyclobutane scaffold, in particular, imparts unique conformational constraints that can lead to improved biological activity and stability of the resulting peptides.[2] These derivatives have been explored for a range of therapeutic applications, including as components of immunomodulatory agents and enzyme inhibitors.[3][4] This guide focuses on key synthetic methodologies for the preparation of novel β-aminocyclobutanecarboxylic acid derivatives, providing detailed experimental procedures and comparative data to aid researchers in this field.
Key Synthetic Methodologies
Three primary strategies have emerged as effective for the synthesis of β-aminocyclobutanecarboxylic acid derivatives: aza-Michael addition followed by ring closure, a tandem amidation/aza-Michael addition, and photochemical [2+2] cycloaddition.
Aza-Michael Addition and Subsequent Ring Closure
A notable method for the synthesis of highly substituted β-aminocyclobutanecarboxylic acid derivatives involves a sequential solvent-free aza-Michael addition of a nitrogen nucleophile to a Michael acceptor, followed by a base-induced ring closure. A study by Meiresonne et al. (2011) demonstrated the use of benzophenone imine as the nitrogen source and 3-halopropylidenemalonates as the Michael acceptor.[1]
Experimental Workflow: Aza-Michael Addition and Ring Closure
References
Methyl 1-aminocyclobutanecarboxylate: A Constrained Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects is paramount. Non-natural, conformationally constrained amino acids are invaluable tools in this endeavor, offering a strategy to rigidify peptide backbones, explore novel chemical space, and mimic or block specific protein-protein interactions. Among these, Methyl 1-aminocyclobutanecarboxylate and its parent acid serve as a unique and powerful building block. The inherent strain and puckered nature of the cyclobutane ring impart a rigid, three-dimensional character to molecules into which it is incorporated, making it an attractive scaffold for the synthesis of complex bioactive molecules, including peptidomimetics, kinase inhibitors, and spirocyclic compounds.
This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound as a foundational element in the construction of advanced molecular entities. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of synthetic pathways are presented to facilitate its adoption and exploration in research and development settings.
Core Properties and Synthesis
This compound is typically handled as its hydrochloride salt for improved stability and solubility. The free base can be generated in situ for subsequent reactions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Experimental Protocol 1: Synthesis of this compound Hydrochloride
A robust method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is efficient and generally provides high yields.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 1-aminocyclobutanecarboxylic acid (1.0 equivalent).
-
Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the starting material with stirring.
-
Add anhydrous methanol (approximately 10 mL per gram of amino acid).
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 12-15 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound hydrochloride.
-
The product can be further purified by recrystallization if necessary.
Table 2: Representative Data for the Synthesis of Amino Acid Methyl Ester Hydrochlorides
| Starting Amino Acid | Product | Typical Yield (%) |
| Glycine | Glycine methyl ester hydrochloride | 95-98 |
| L-Alanine | L-Alanine methyl ester hydrochloride | 94-97 |
| 1-Aminocyclobutanecarboxylic acid | This compound hydrochloride | 90-96 (Expected) |
Application in Complex Molecule Synthesis: A Case Study in Peptidomimetics
The rigid cyclobutane scaffold of this compound is particularly useful in the synthesis of peptidomimetics, where it can be used to create unnatural peptide backbones with constrained conformations. This can lead to increased metabolic stability and enhanced binding affinity to biological targets. A key step in this process is the N-acylation of the cyclobutane amino acid, often after Boc protection, to form a peptide bond with another amino acid or peptide fragment.
Experimental Protocol 2: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid
For use in standard peptide synthesis, the amino group of the cyclobutane moiety must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the reaction mixture for approximately 12 hours at room temperature.
-
After complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent (e.g., 35% ethyl acetate in n-hexane) to afford the desired product.[1]
Table 3: Quantitative Data for N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid
| Parameter | Value | Reference |
| Starting Material | 1-Aminocyclobutanecarboxylic acid (2 g) | [1] |
| Yield | 2.8 g (75%) | [1] |
| Appearance | Off-white solid | [1] |
| ¹H NMR (300 MHz, CD₃OD) | δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H) | [1] |
| ES Mass [M+Na]⁺ | 238.04 | [1] |
Experimental Protocol 3: Peptide Coupling to Synthesize a Dipeptide Derivative
This protocol outlines a general procedure for the coupling of N-Boc-1-aminocyclobutanecarboxylic acid with an amino acid ester, a fundamental step in building more complex peptidomimetics.
Materials:
-
N-Boc-1-aminocyclobutanecarboxylic acid
-
Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add N,N-Diisopropylethylamine (2.2 equivalents). Stir until the solution becomes clear.
-
Add the amino acid ester solution to the solution of the N-Boc protected acid.
-
Cool the mixture to 0 °C and add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 4: Representative Quantitative Data for Dipeptide Synthesis
| Parameter | Expected Value |
| Product | N-Boc-(1-aminocyclobutanecarbonyl)-L-alanine methyl ester |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >95% |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of complex molecules with significant potential in drug discovery and development. Its rigid cyclobutane core provides a means to introduce conformational constraints, which can lead to enhanced biological activity and improved pharmacokinetic properties. The synthetic protocols and representative data provided in this guide offer a foundation for researchers to incorporate this unique scaffold into their synthetic strategies, enabling the exploration of novel chemical space and the development of next-generation therapeutics. The continued investigation into the applications of this and related cyclobutane derivatives will undoubtedly contribute to the advancement of medicinal chemistry.
References
"Methyl 1-aminocyclobutanecarboxylate" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-aminocyclobutanecarboxylate and its hydrochloride salt are synthetic amino acid esters that hold potential as building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring introduces conformational rigidity, a desirable feature in the design of targeted therapeutics. This technical guide provides a detailed overview of the chemical identifiers, physicochemical properties, synthesis protocols, and spectroscopic data for this compound. It also explores its relevance in drug development, drawing on the broader understanding of structurally related compounds.
Chemical Identifiers and Physicochemical Properties
This compound is most commonly handled in its hydrochloride salt form for improved stability and solubility. The chemical identifiers for both the free base and the hydrochloride salt are crucial for accurate documentation and procurement.
Chemical Identifiers
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 215597-35-6 | 92398-47-5[1] |
| IUPAC Name | This compound | methyl 1-aminocyclobutane-1-carboxylate;hydrochloride[1] |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂[1] |
| Molecular Weight | 129.16 g/mol [2] | 165.62 g/mol [1] |
| InChI | InChI=1S/C6H11NO2/c1-9-6(8)5(7)3-2-4-5/h2-4,7H2,1H3 | InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H[1] |
| InChIKey | XWBSFYWZNUKOEY-UHFFFAOYSA-N[2] | LLCSDOKIBIMJNU-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)C1(CCC1)N | COC(=O)C1(CCC1)N.Cl[1] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Assumed based on related compounds |
| Melting Point | 203 °C (decomposes) for Methyl 1-aminocyclopentanecarboxylate hydrochloride[3] | Data for cyclopentane analog |
| Solubility | Soluble in Methanol, Water for Methyl 1-aminocyclopropanecarboxylate hydrochloride[4] | Data for cyclopropane analog |
| pKa (Computed) | Not available | |
| LogP (Computed) | Not available |
Synthesis Protocols
The synthesis of this compound typically starts from the corresponding amino acid, 1-aminocyclobutanecarboxylic acid. The following is a representative two-step protocol for the synthesis of the free base, which can then be converted to the hydrochloride salt.
Synthesis of this compound
This synthesis involves the protection of the amino group, followed by esterification of the carboxylic acid and subsequent deprotection.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Sodium hydroxide (NaOH) solution (0.5M)
-
1,4-Dioxane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl ether
-
Hydrochloric acid (HCl) (1M)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in 0.5M sodium hydroxide solution.[5]
-
To this solution, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).[5]
-
Stir the reaction mixture for 15 hours at room temperature.[5]
-
Extract the mixture with ethyl ether to remove any unreacted Boc₂O.[5]
-
Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.[5]
-
Extract the product with ethyl acetate.[5]
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.[5]
Materials:
-
1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol at 0°C.[5]
-
Slowly add concentrated sulfuric acid.[5]
-
Reflux the reaction mixture for 2 hours.[5]
-
Remove the solvent under reduced pressure.[5]
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with saturated sodium bicarbonate solution.[5]
-
Extract the product with ethyl acetate.[5]
-
Combine the organic phases, wash with distilled water and then with saturated sodium chloride solution.[5]
-
Dry the organic phase over anhydrous sodium sulfate.[5]
-
Concentrate the solvent under reduced pressure to obtain this compound as a white solid.[5]
General Workflow for Synthesis
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the expected characteristic signals for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons, the cyclobutane ring protons, and the amine protons.
-
-OCH₃ (methyl ester): A singlet around 3.7 ppm.
-
-CH₂- (cyclobutane ring): Multiplets in the range of 1.8-2.5 ppm.
-
-NH₂ (amine): A broad singlet which can appear over a wide range and is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
C=O (ester carbonyl): A signal in the range of 170-175 ppm.
-
-OCH₃ (methyl ester): A signal around 52 ppm.
-
Quaternary Carbon (C-NH₂): A signal around 58-60 ppm.
-
-CH₂- (cyclobutane ring): Signals in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.[6]
-
C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.[6]
-
C-O stretch (ester): A band in the region of 1000-1300 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): For the free base, a peak at m/z = 129. For the hydrochloride salt, the base peak would likely correspond to the free base.
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclobutane ring.
Role in Drug Discovery and Development
While specific biological activity data for this compound is limited in publicly accessible literature, its structural features make it an interesting candidate for medicinal chemistry programs. The introduction of a methyl group can significantly impact a molecule's physicochemical and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[7][8][9]
The "Magic Methyl" Effect
The strategic placement of a methyl group can influence:
-
Potency and Selectivity: By filling hydrophobic pockets in a target protein, a methyl group can enhance binding affinity and selectivity.[8]
-
Metabolic Stability: Methyl groups can block sites of metabolism, thereby increasing the half-life of a drug.[10]
-
Conformational Rigidity: The cyclobutane ring already imparts a degree of conformational constraint. The methyl ester can further influence the preferred conformation, which can be crucial for receptor binding.
-
Solubility and Lipophilicity: The addition of a methyl group generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Logical Workflow for Lead Optimization
The decision to incorporate a moiety like this compound into a lead compound would typically follow a structured optimization process.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for drug discovery. Its rigid cyclobutane core and the presence of a methyl ester group offer intriguing possibilities for modulating the properties of bioactive molecules. This guide provides a foundational set of information to aid researchers in the synthesis, characterization, and strategic application of this compound in the pursuit of novel therapeutics. Further experimental validation of its physicochemical properties and a systematic evaluation of its biological effects in various contexts are warranted to fully unlock its potential.
References
- 1. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 4. 72784-42-0 CAS MSDS (Methyl 1-aminocyclopropanecarboxylate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Containing Cyclobutane Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. Among these, cyclobutane amino acids have emerged as valuable building blocks for constraining peptide conformations.[1] The inherent puckered and rigid nature of the cyclobutane ring system imparts significant conformational restrictions on the peptide backbone, leading to more predictable and stable secondary structures.[2] This conformational control can enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1] This guide provides a comprehensive overview of the conformational analysis of peptides containing cyclobutane amino acids, detailing the experimental and computational methodologies employed, presenting key data, and illustrating relevant biological pathways.
Conformational Preferences of Cyclobutane Amino Acids in Peptides
The four-membered ring of cyclobutane is not planar and exists in a dynamic equilibrium between puckered conformations. When incorporated into a peptide chain, this puckering significantly influences the accessible dihedral angles (φ and ψ) of the amino acid residue and its neighbors. The substitution pattern on the cyclobutane ring (e.g., cis vs. trans, α vs. β-amino acids) further dictates the preferred backbone geometry. For instance, peptides containing trans-cyclobutane amino acid residues have been shown to adopt more folded, compact structures in solution, while their cis-counterparts tend to favor more extended, strand-like conformations.[2] This conformational pre-organization is crucial for designing peptidomimetics with specific secondary structures, such as β-turns and helices.
Experimental Methodologies for Conformational Analysis
A synergistic approach combining several experimental techniques is typically employed to elucidate the three-dimensional structure of peptides containing cyclobutane amino acids in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the primary tool for determining the solution-state conformation of these peptides.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides crucial information on through-bond and through-space atomic interactions.
Key NMR Experiments and Derived Parameters:
-
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): Used to assign proton resonances within each amino acid residue by identifying scalar-coupled spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about through-space proximities between protons (typically < 5 Å). The intensities of NOE/ROE cross-peaks are related to the internuclear distances, which are used as constraints in structure calculations.
-
3J-Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (NH) and the α-proton (CαH) (3JNH-CαH) is related to the φ dihedral angle through the Karplus equation. This provides valuable information about the backbone conformation.
-
Chemical Shift Index (CSI): The deviation of 1Hα and 13Cα chemical shifts from random coil values can indicate the presence of secondary structural elements like helices and β-sheets.
-
Temperature Coefficients of Amide Protons: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate its involvement in intramolecular hydrogen bonding. A small temperature coefficient suggests that the amide proton is shielded from the solvent and likely participating in a hydrogen bond, which is a hallmark of stable secondary structures.
X-ray Crystallography
Single-crystal X-ray diffraction provides an atomic-resolution view of the peptide's conformation in the solid state. This technique is invaluable for obtaining precise measurements of bond lengths, bond angles, and dihedral angles, offering a static picture that complements the dynamic information from NMR.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structures, such as α-helices, β-sheets, and random coils.
Computational Modeling and Simulation
In conjunction with experimental data, computational methods are essential for refining and understanding the conformational landscape of cyclobutane-containing peptides.
Molecular Mechanics and Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the peptide's conformational behavior over time. These simulations solve Newton's equations of motion for the atoms in the system, governed by a molecular mechanics force field. Key aspects include:
-
Force Fields: A set of parameters that describe the potential energy of the system as a function of atomic coordinates. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) may need to be augmented with specific parameters for the non-natural cyclobutane amino acid residues to accurately model their geometry and energetics.
-
Solvent Modeling: Explicit or implicit solvent models are used to simulate the peptide's environment.
-
Conformational Sampling: Techniques like replica-exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space and overcome energy barriers.
Quantum Mechanics (QM) Calculations
QM methods, such as Density Functional Theory (DFT), can be used to:
-
Calculate the relative energies of different conformations.
-
Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
-
Develop force field parameters for novel cyclobutane amino acid derivatives.
Data Presentation
The following tables summarize the types of quantitative data obtained from conformational analysis studies. Note: Specific values are highly dependent on the peptide sequence and the specific cyclobutane amino acid incorporated. The data presented here are illustrative examples.
Table 1: Representative NMR-Derived Conformational Parameters
| Parameter | Typical Value Range for a Folded Structure | Information Gained |
| 3JNH-CαH (Hz) | < 6 for helical; > 8 for extended | φ dihedral angle |
| NOE Intensity | Strong (< 2.5 Å), Medium (2.5-3.5 Å), Weak (3.5-5.0 Å) | Interproton distances |
| Amide Proton Temp. Coeff. (ppb/K) | > -4.5 | Solvent exposure (hydrogen bonding) |
| 1Hα Chemical Shift Deviation (ppm) | Negative for helix; Positive for β-sheet | Secondary structure |
Table 2: Illustrative X-ray Crystallography Data for a Cyclobutane Residue
| Parameter | Example Value |
| φ Dihedral Angle (°) | -65 |
| ψ Dihedral Angle (°) | -40 |
| C-N-Cα-C Bond Angle (°) | 110.5 |
| N-Cα-C-O Bond Angle (°) | 111.2 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Cyclobutane Amino Acid
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating a cyclobutane amino acid.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected cyclobutane amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
OxymaPure® or HOBt
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (3 eq.) using a coupling agent like DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid (including the cyclobutane amino acid at the desired position) using the same coupling procedure as in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail and gently agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Workflow for Conformational Analysis
Application in Drug Discovery: Neuropeptide Y Receptor Modulation
Peptides containing cyclobutane amino acids have shown promise as selective ligands for G protein-coupled receptors (GPCRs), such as the Neuropeptide Y (NPY) receptors. NPY is involved in a wide range of physiological processes, and its receptors are important therapeutic targets. The conformational constraints imposed by cyclobutane residues can lead to analogues of NPY with enhanced selectivity for specific receptor subtypes (e.g., Y1, Y2, Y4, Y5).
Neuropeptide Y (NPY) Receptor Signaling Pathway
The NPY receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by an NPY analogue, the receptor triggers a signaling cascade that modulates cellular activity.
Conclusion
The incorporation of cyclobutane amino acids into peptides provides a robust method for constraining their conformation, leading to enhanced biological properties. A comprehensive conformational analysis, integrating NMR spectroscopy, X-ray crystallography, CD spectroscopy, and computational modeling, is essential for understanding the structure-activity relationships of these modified peptides. The detailed experimental and computational protocols outlined in this guide provide a framework for researchers to explore the conformational landscape of these promising molecules for applications in drug discovery and development. The ability to rationally design peptides with predefined three-dimensional structures opens up new avenues for targeting challenging biological systems with high specificity and efficacy.
References
Methodological & Application
Protocol for N-protection of "Methyl 1-aminocyclobutanecarboxylate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-protection of methyl 1-aminocyclobutanecarboxylate using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This document is intended to guide researchers in selecting the appropriate protecting group strategy and executing the synthesis and deprotection steps efficiently.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery due to its constrained cyclobutyl motif. The protection of the primary amine is a crucial step in its elaboration into more complex molecules, such as peptidomimetics and other biologically active compounds. The choice of the protecting group is critical and depends on the desired stability and the orthogonality required for subsequent synthetic transformations. This document outlines the protocols for the installation and removal of Boc, Cbz, and Fmoc protecting groups on this compound, along with expected characterization data.
Comparative Data of N-Protection Methods
The selection of a protecting group is a critical decision in multi-step synthesis. The following table summarizes the key features of Boc, Cbz, and Fmoc protection for this compound, allowing for an informed choice based on the specific requirements of the synthetic route.
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, DCM) | 2 - 12 | 90 - 99 | Acidic (e.g., TFA in DCM, HCl in Dioxane) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) | 2 - 6 | 85 - 95 | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Acetone/H₂O, Dioxane/H₂O) | 2 - 16 | 80 - 95 | Basic (e.g., 20% Piperidine in DMF) |
Characterization Data
The following table provides expected spectroscopic data for the starting material and the N-protected products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound HCl | C₆H₁₂ClNO₂ | 165.62[1] | ~1.8-2.2 (m, 2H), ~2.3-2.6 (m, 4H), ~3.7 (s, 3H), ~8.5 (br s, 3H) | ~15, ~32, ~53, ~58, ~173 |
| N-Boc-Methyl 1-aminocyclobutanecarboxylate | C₁₁H₁₉NO₄ | 229.27 | ~1.45 (s, 9H), ~1.9-2.1 (m, 2H), ~2.2-2.4 (m, 2H), ~2.6-2.8 (m, 2H), ~3.7 (s, 3H), ~5.0 (br s, 1H) | ~15.5, ~28.4, ~31.5, ~52.5, ~58.0, ~80.0, ~155.0, ~174.5 |
| N-Cbz-Methyl 1-aminocyclobutanecarboxylate | C₁₄H₁₇NO₄ | 263.29 | ~1.9-2.1 (m, 2H), ~2.2-2.4 (m, 2H), ~2.6-2.8 (m, 2H), ~3.7 (s, 3H), ~5.1 (s, 2H), ~5.4 (br s, 1H), ~7.3-7.4 (m, 5H) | ~15.6, ~31.4, ~52.6, ~58.9, ~66.8, ~128.1, ~128.2, ~128.5, ~136.5, ~155.8, ~174.3 |
| N-Fmoc-Methyl 1-aminocyclobutanecarboxylate | C₂₁H₂₁NO₄ | 351.39 | ~1.9-2.2 (m, 2H), ~2.3-2.5 (m, 2H), ~2.7-2.9 (m, 2H), ~3.7 (s, 3H), ~4.2 (t, 1H), ~4.4 (d, 2H), ~5.3 (br s, 1H), ~7.3-7.8 (m, 8H) | ~15.7, ~31.6, ~47.3, ~52.7, ~59.2, ~67.0, ~120.0, ~125.1, ~127.1, ~127.7, ~141.3, ~143.9, ~156.0, ~174.2 |
Experimental Protocols
General Workflow for N-Protection
Caption: General workflow for the N-protection of this compound.
Protocol 1: N-Boc Protection
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-methyl 1-aminocyclobutanecarboxylate.
Protocol 2: N-Cbz Protection
This protocol details the protection of the primary amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane and Water, or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
1 M HCl (for acidification)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain N-Cbz-methyl 1-aminocyclobutanecarboxylate.
Protocol 3: N-Fmoc Protection
This protocol outlines the procedure for the protection of the primary amine using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
-
1 M HCl (for acidification)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-methyl 1-aminocyclobutanecarboxylate.
Deprotection Protocols
The choice of deprotection method is dictated by the protecting group used and the stability of the rest of the molecule.
Deprotection Workflow
Caption: General workflow for the deprotection of N-protected this compound.
Protocol 4: Boc Deprotection
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected this compound in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 5: Cbz Deprotection
Reagents:
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-Cbz protected this compound in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 6: Fmoc Deprotection
Reagents:
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected this compound in DMF.
-
Add piperidine to the solution to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can be purified by an appropriate workup and/or chromatography.
Conclusion
The choice of N-protection for this compound depends on the overall synthetic strategy. The Boc group is widely used due to its ease of introduction and removal under acidic conditions. The Cbz group offers an alternative that is stable to acidic and basic conditions and is removed by hydrogenolysis. The Fmoc group is ideal for syntheses where acid-labile functionalities are present, as it is cleaved under mild basic conditions. The protocols provided herein offer a starting point for the successful protection and deprotection of this valuable building block.
References
Application Notes and Protocols for the Use of Methyl 1-aminocyclobutanecarboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocyclobutanecarboxylate, more commonly utilized in its N-α-Fmoc protected form, Fmoc-1-amino-1-cyclobutane carboxylic acid (Fmoc-Ac4c-OH), is a non-natural, cyclic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] Its rigid cyclobutane backbone introduces conformational constraints into peptide structures. This rigidity can lead to peptides with enhanced biological activity, increased metabolic stability, and improved receptor selectivity by locking the peptide backbone into a specific bioactive conformation.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful incorporation of this unique amino acid into synthetic peptides.
Application Notes
The incorporation of Fmoc-Ac4c-OH into a peptide sequence is primarily motivated by the desire to induce specific secondary structures, such as β-turns and helices.[4] The constrained nature of the cyclobutane ring can significantly influence the overall conformation of the peptide, which is a critical factor for its interaction with biological targets.[3] Peptides containing this residue have shown increased resistance to enzymatic degradation, a crucial attribute for the development of therapeutic peptides with longer in-vivo half-lives.[2]
However, the steric hindrance presented by the cyclic structure of Fmoc-Ac4c-OH poses a challenge during the coupling step of SPPS.[5] The bulky nature of the amino acid can slow down the rate of amide bond formation, potentially leading to incomplete coupling and the formation of deletion sequences. To overcome this, the use of more potent coupling reagents and optimized reaction conditions is highly recommended.
Data Presentation
The selection of an appropriate coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-Ac4c-OH. The following table summarizes the performance of commonly used coupling reagents in SPPS, with a focus on their effectiveness for challenging couplings. While specific quantitative data for Fmoc-Ac4c-OH is limited in publicly available literature, this table provides a comparative overview based on data for similarly sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-60 minutes | >99 | >95 | Very Low | Highly reactive and efficient, often the preferred choice for sterically hindered amino acids. Can cause guanidinylation of the N-terminus if used in large excess.[6] |
| HBTU | Aminium/Uronium Salt | 20-90 minutes | >98 | >95 | Low | A widely used and effective coupling reagent, slightly less reactive than HATU.[6] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Offers a good balance of reactivity and stability, with a low propensity for racemization. Avoids the guanidinylation side reaction.[6][7] |
| DIC/HOBt | Carbodiimide/Additive | 60-240 minutes | >95 | >90 | Low to Moderate | A cost-effective option, but generally slower and may require longer reaction times or double coupling for hindered residues.[6][8] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies, with specific recommendations for the incorporation of Fmoc-Ac4c-OH.
Resin Loading
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1]
-
Procedure for Loading Fmoc-Ac4c-OH onto Wang Resin:
-
Swell the Wang resin (1 eq) in dichloromethane (DCM) for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Ac4c-OH (2 eq) and 1-hydroxybenzotriazole (HOBt) (2 eq) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the Fmoc-Ac4c-OH/HOBt solution to the swollen resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2 eq) to the resin slurry.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the loading efficiency using a quantitative method such as UV analysis of the Fmoc cleavage product.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Standard SPPS Cycle for Incorporating Fmoc-Ac4c-OH
This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times).
Due to the steric hindrance of Fmoc-Ac4c-OH, a potent coupling reagent like HATU is recommended to ensure high coupling efficiency. A double coupling strategy may be necessary.[10]
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Ac4c-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[8]
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[1] A negative (yellow) result indicates complete coupling.
-
-
Second Coupling (if Kaiser test is positive):
-
If the Kaiser test is positive (blue/purple beads), drain the reaction mixture and wash the resin with DMF (3 times).
-
Repeat the coupling procedure with a fresh solution of activated Fmoc-Ac4c-OH for an additional 1-2 hours.
-
Perform another Kaiser test to confirm completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.[9]
-
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing all side-chain protecting groups.
-
Cleavage Cocktail: A standard cleavage cocktail for peptides without sensitive residues is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[2]
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow for SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. biotage.com [biotage.com]
Applications of Methyl 1-aminocyclobutanecarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-aminocyclobutanecarboxylate is a versatile cyclic amino acid derivative that has garnered significant interest in medicinal chemistry. Its rigid cyclobutane scaffold offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics, with a focus on its application as a scaffold for TGF-beta (TGF-β) inhibitors and in the synthesis of the PET imaging agent ¹⁸F-fluciclovine.
As a Scaffold for TGF-β Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Consequently, inhibitors of this pathway are of significant therapeutic interest. The rigid structure of this compound makes it an attractive building block for the design of potent and selective TGF-β inhibitors.
Application Note: Piperazine-2,5-diones as TGF-β Inhibitors
Table 1: Representative Biological Data for a TGF-β Inhibitor (General Class)
| Compound Class | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| Piperazine-2,5-dione | TGF-β Receptor I Kinase | Biochemical Assay | < 100 | - |
| Piperazine-2,5-dione | TGF-β induced PAI-1 expression | Cellular Assay | < 500 | A549 |
Note: The data presented is representative of the general class of compounds and not specific to a derivative of this compound for which public data is not available.
Experimental Protocol: Synthesis of a Piperazine-2,5-dione Scaffold Incorporating this compound
This protocol outlines a general procedure for the synthesis of a piperazine-2,5-dione derivative using this compound.
Step 1: Amide Coupling
-
Dissolve this compound hydrochloride (1.0 eq) and a suitable N-protected amino acid (e.g., Boc-glycine) (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dipeptide intermediate.
Step 2: Boc Deprotection
-
Dissolve the dipeptide intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
Step 3: Cyclization to Piperazine-2,5-dione
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a base, such as triethylamine (TEA).
-
Heat the reaction mixture to reflux for 12-24 hours with a Dean-Stark apparatus to remove methanol.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperazine-2,5-dione derivative.
Experimental Protocol: TGF-β Cellular Assay
This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds on TGF-β induced signaling in a cellular context.
Materials:
-
Human lung adenocarcinoma cell line (A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add TGF-β1 to the wells at a final concentration of 5 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
In the Synthesis of the PET Imaging Agent ¹⁸F-Fluciclovine
¹⁸F-Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid) is a synthetic amino acid analog used as a radiotracer in Positron Emission Tomography (PET) for the imaging of recurrent prostate cancer.[1][2] this compound serves as a key precursor in its synthesis.
Application Note: ¹⁸F-Fluciclovine for Prostate Cancer Imaging
¹⁸F-Fluciclovine is transported into cells by amino acid transporters, which are often upregulated in cancer cells. This leads to the accumulation of the radiotracer in tumor tissues, allowing for their visualization by PET imaging. The cyclobutane ring provides a stable scaffold for the fluorine-18 radiolabel.
Table 2: Key Properties of ¹⁸F-Fluciclovine
| Property | Value |
| Half-life of ¹⁸F | 109.8 minutes |
| Primary Uptake Mechanism | Amino acid transporters (ASCT2 and LAT1)[1] |
| Clinical Indication | PET imaging of suspected prostate cancer recurrence[1][2] |
Experimental Protocol: Manual Radiosynthesis of ¹⁸F-Fluciclovine
This protocol provides a general overview of the manual synthesis of ¹⁸F-fluciclovine. Automated synthesis modules are commonly used for clinical production.
Step 1: [¹⁸F]Fluoride Production and Activation
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst such as Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the K[¹⁸F]F/K₂₂₂ complex by heating under a stream of nitrogen.
Step 2: Radiofluorination
-
Prepare a solution of the precursor, syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]cyclobutane-1-carboxylic acid methyl ester, in anhydrous acetonitrile.
-
Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex.
-
Heat the reaction mixture at 85-95°C for 10-15 minutes.
-
Cool the reaction mixture.
Step 3: Deprotection
-
Add an acidic solution (e.g., 4 M HCl) to the reaction mixture.
-
Heat the mixture at 100-110°C for 5-10 minutes to remove the Boc and methyl ester protecting groups.
Step 4: Purification
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Purify the crude product using a series of solid-phase extraction (SPE) cartridges (e.g., a combination of cation exchange, anion exchange, and reverse-phase cartridges) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.
-
Elute the final product with sterile water for injection.
Experimental Protocol: Quality Control of ¹⁸F-Fluciclovine
1. Radiochemical Purity by Radio-TLC
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (e.g., 85:5:5:5 v/v/v/v).
-
Procedure:
-
Spot a small aliquot of the final product onto the TLC plate.
-
Develop the plate in the mobile phase.
-
Scan the plate using a radio-TLC scanner.
-
-
Acceptance Criteria: The radiochemical purity of ¹⁸F-fluciclovine should be ≥ 95%, with the main peak corresponding to the Rf of the fluciclovine reference standard.
2. Radionuclidic Identity and Purity
-
Procedure:
-
Determine the half-life of the final product using a dose calibrator. The measured half-life should be consistent with that of ¹⁸F (109.8 minutes).
-
Acquire a gamma-ray spectrum of the final product using a multichannel analyzer with a germanium detector. The spectrum should show a prominent peak at 511 keV and the absence of other significant gamma-emitting impurities.
-
3. pH
-
Procedure: Measure the pH of the final product solution using a calibrated pH meter or pH strips.
-
Acceptance Criteria: The pH should be within the range of 4.5 to 7.5.
4. Sterility and Endotoxin Testing
-
Perform sterility testing according to standard pharmacopeial methods.
-
Perform a Limulus Amebocyte Lysate (LAL) test to determine the endotoxin levels. The endotoxin level must be below the specified limit for injectable radiopharmaceuticals.
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition.
Caption: Workflow for the synthesis of ¹⁸F-Fluciclovine.
References
Application Notes and Protocols: Methyl 1-aminocyclobutanecarboxylate as a Constrained Amino Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are crucial molecules in biological systems, acting as hormones, neurotransmitters, and modulators of various physiological processes. However, their therapeutic application is often limited by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of constrained amino acids into peptide sequences is a powerful strategy to overcome these limitations. Methyl 1-aminocyclobutanecarboxylate, derived from 1-aminocyclobutanecarboxylic acid (Ac4c), is a valuable building block in the design of peptidomimetics. The cyclobutyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, inducing specific secondary structures such as β-turns and helices.[1][2] This conformational rigidity can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and biological activity. Furthermore, the α,α-disubstituted nature of Ac4c provides steric hindrance, rendering the adjacent peptide bonds more resistant to enzymatic degradation.[3][4]
These application notes provide detailed protocols for the synthesis of this compound, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent characterization of the resulting peptidomimetics, including enzymatic stability and biological activity assays.
Data Presentation: Enhanced Biological Activity and Stability of Peptidomimetics
The incorporation of 1-aminocyclobutanecarboxylic acid derivatives has been shown to significantly enhance the biological activity and enzymatic stability of peptides. A notable example is the modification of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg).
Table 1: Biological Activity of Tuftsin Analogs on IL-6 Secretion by Mouse Peritoneal Macrophages [3][4][5]
| Compound | Sequence | Concentration (M) | IL-6 Secretion (% of Control) |
| Tuftsin (Parent Peptide) | Thr-Lys-Pro-Arg | 2 x 10-7 | 100 |
| [MThr1]tuftsin | Ac4c -Lys-Pro-Arg | 2 x 10-7 | > 200 |
| [MOrn2]tuftsin | Thr-MOrn -Pro-Arg | 2 x 10-7 | ~100 |
| [MVal3]tuftsin (isomer a) | Thr-Lys-MVal -Arg | 2 x 10-7 | > 200 |
*MThr, MOrn, and MVal are 1-aminocyclobutanecarboxylic acid analogs of Threonine, Ornithine, and Valine, respectively.
Table 2: Enzymatic Stability of Tuftsin Analogs in Human Serum [3][4]
| Compound | Sequence | Half-life (t1/2) in human serum |
| Tuftsin (Parent Peptide) | Thr-Lys-Pro-Arg | Short (prone to degradation) |
| [MThr1]tuftsin | Ac4c -Lys-Pro-Arg | High resistance to hydrolysis |
| [MOrn2]tuftsin | Thr-MOrn -Pro-Arg | High resistance to hydrolysis |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of the methyl ester of 1-aminocyclobutanecarboxylic acid, a key precursor for various applications.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Methanol (absolute)
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Esterification Setup: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, suspend 1-aminocyclobutanecarboxylic acid in absolute methanol at 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is the hydrochloride salt of this compound. Triturate the solid with anhydrous diethyl ether, filter, and dry under vacuum to yield the final product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-1-aminocyclobutanecarboxylic acid
This protocol outlines the manual solid-phase synthesis of a peptide containing the constrained amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-1-aminocyclobutanecarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Anhydrous diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-1-aminocyclobutanecarboxylic acid:
-
Due to potential steric hindrance, use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or extend the coupling time to 4-6 hours. A double coupling (repeating the coupling step) may be necessary.
-
Follow the same activation and washing steps as for standard amino acids.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 3: Enzymatic Stability Assay in Human Serum
This protocol assesses the stability of the synthesized peptidomimetic against proteolytic degradation in human serum.
Materials:
-
Synthesized peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in PBS.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 1% TFA to the aliquot.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the serum proteins.
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the amount of remaining intact peptide by reverse-phase HPLC, monitoring the peak area at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.
Protocol 4: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized peptidomimetic for its target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand known to bind to the target receptor
-
Synthesized peptidomimetic (unlabeled competitor)
-
Binding buffer (specific to the receptor)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Increasing concentrations of the unlabeled peptidomimetic.
-
Cell membranes or purified receptor.
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of an unlabeled known ligand.
-
Calculate the specific binding at each concentration of the peptidomimetic.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of peptidomimetics.
References
- 1. IL-6 signaling in macrophages is required for immunotherapy-driven regression of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-6 signaling promotes alternative macrophage activation to limit obesity-associated insulin resistance and endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-6 signaling drives self-renewal and alternative activation of adipose tissue macrophages [frontiersin.org]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coupling of Methyl 1-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold can introduce conformational constraints into molecules, which can be advantageous for optimizing pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed protocols for the amide coupling of this compound with various carboxylic acids, a fundamental transformation in the synthesis of novel chemical entities. The protocols outlined below utilize common and efficient coupling reagents, offering a comparative guide for methods development.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and simplifying purification. The following table summarizes the performance of various coupling reagents in the amidation of this compound with representative carboxylic acids.
| Coupling Reagent/System | Carboxylic Acid Partner | Base | Solvent | Reaction Time (h) | Yield (%) | Notes |
| HATU | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | DIPEA | Acetonitrile | 12 | 55 | Effective for coupling with protected amino acids.[1] |
| EDC/HOBt | General Aromatic/Aliphatic Carboxylic Acids | DIPEA or Et3N | DMF or DCM | 4-18 | 70-95 | A widely used, cost-effective method. Reaction times can be longer. |
| PyBOP | Sterically Hindered Carboxylic Acids | DIPEA | DMF | 2-6 | 80-98 | Efficient for more challenging couplings with faster reaction times. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (or DMF/DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile, add this compound hydrochloride (1.1 eq) and HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt
-
DIPEA or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling of this compound.
Potential Signaling Pathway Involvement
Derivatives of this compound are being explored for their potential to modulate key biological pathways implicated in various diseases. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a crucial role in cell growth, differentiation, and fibrosis.[1] Another relevant pathway is the PD-1/PD-L1 immune checkpoint, which is a critical regulator of T-cell activation and is a major target in cancer immunotherapy.
Caption: Potential modulation of TGF-β and PD-1/PD-L1 signaling pathways.
References
Application Notes and Protocols: The Use of Methyl 1-Aminocyclobutanecarboxylate in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocyclobutanecarboxylate and its derivatives are gaining prominence in medicinal chemistry as versatile scaffolds for the design of novel therapeutic agents. The inherent conformational rigidity of the cyclobutane ring makes it an attractive structural motif for developing enzyme inhibitors. By constraining the molecular geometry, the cyclobutane moiety can facilitate a more precise and high-affinity interaction with the active site of a target enzyme, potentially leading to enhanced potency and selectivity. Furthermore, the incorporation of this scaffold can improve the metabolic stability of drug candidates by rendering them less susceptible to enzymatic degradation.
These application notes provide an overview of the utility of the this compound scaffold in enzyme inhibitor design, focusing on its role in conferring resistance to enzymatic hydrolysis. Detailed protocols for the synthesis of a model peptide incorporating a 1-aminocyclobutanecarboxylic acid residue and a general method for assessing its enzymatic stability are provided.
Principle of Action: Conformational Constraint and Enzymatic Resistance
The cyclobutane ring in this compound introduces a significant degree of conformational restriction compared to linear amino acid analogues. When incorporated into a peptide or a small molecule, this rigid structure limits the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for binding to an enzyme's active site.
A key application of this principle is the development of peptide-based drugs with enhanced stability. Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. By replacing a natural amino acid with a 1-aminocyclobutanecarboxylic acid residue, the resulting peptide can exhibit remarkable resistance to enzymatic hydrolysis.[1] This is because the constrained geometry of the cyclobutane ring can prevent the peptide from adopting the necessary conformation to fit into the active site of proteolytic enzymes.
Application: Enhancing Peptide Stability Against Enzymatic Degradation
A practical application of 1-aminocyclobutanecarboxylic acid derivatives is their incorporation into bioactive peptides to increase their resistance to enzymatic breakdown. For instance, analogs of the immunomodulatory peptide tuftsin, where natural amino acid residues were replaced with 1-aminocyclobutanecarboxylic acid derivatives, have demonstrated significantly higher stability in human serum compared to the parent peptide.[1] This enhanced stability is attributed to the constrained cyclobutane structure hindering recognition and cleavage by endopeptidases.[1]
Quantitative Data: Stability of Tuftsin Analogs
While specific quantitative data such as half-life (t½) in serum for a broad range of inhibitors derived from this compound is not extensively available in single comprehensive reports, the qualitative findings from studies on tuftsin analogs strongly support the principle of enhanced enzymatic stability. The following table summarizes the conceptual findings for tuftsin analogs incorporating 1-aminocyclobutanecarboxylic acid (Ac4c) derivatives.
| Compound | Modification | Target Enzyme Class | Observed Effect | Reference |
| [MThr1]tuftsin | Threonine replaced with a methanohomothreonine (an Ac4c derivative) | Endopeptidases in human serum | High resistance to enzymatic hydrolysis | [1] |
| [MOrn2]tuftsin | Lysine replaced with a methanoornithine (an Ac4c derivative) | Endopeptidases in human serum | High resistance to enzymatic hydrolysis | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Model Dipeptide Incorporating 1-Aminocyclobutanecarboxylic Acid
This protocol describes the synthesis of a model dipeptide, for example, Boc-Ala-Ac4c-OMe, to illustrate the incorporation of the 1-aminocyclobutanecarboxylic acid moiety.
Materials:
-
This compound hydrochloride
-
Boc-L-Alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free-basing of this compound:
-
Dissolve this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
The resulting solution contains the free base of this compound and can be used directly in the next step.
-
-
Peptide Coupling:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM to the Boc-L-Alanine solution and stir for 30 minutes at 0 °C.
-
Add the solution of free-based this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired dipeptide, Boc-Ala-Ac4c-OMe.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized dipeptide using techniques such as NMR spectroscopy and mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol provides a general method to assess the stability of a peptide containing a 1-aminocyclobutanecarboxylic acid residue in the presence of a protease.
Materials:
-
Synthesized peptide (e.g., a deprotected version of the dipeptide from Protocol 1)
-
Control peptide (an analogous peptide with a natural amino acid instead of the cyclobutane derivative)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum) in an appropriate buffer (e.g., PBS or Tris-HCl)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath at 37 °C
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the test peptide and control peptide in the assay buffer.
-
In separate microcentrifuge tubes, add the protease solution to the assay buffer.
-
Pre-incubate the protease solution at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test peptide or control peptide to the protease solution to a final desired concentration (e.g., 100 µM).
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
The mobile phase will typically consist of a gradient of acetonitrile in water with 0.1% TFA.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation profile.
-
The half-life (t½) of the peptide can be calculated from the degradation curve.
-
Compare the stability of the peptide containing the 1-aminocyclobutanecarboxylic acid residue to the control peptide.
-
Visualizations
Caption: Experimental workflow for the synthesis and enzymatic stability testing of a model dipeptide.
Caption: Conformational constraint hindering enzymatic hydrolysis.
Conclusion
This compound serves as a valuable building block in the design of enzyme inhibitors and metabolically stable compounds. Its incorporation into molecular scaffolds provides conformational rigidity, which can be leveraged to enhance binding affinity to target enzymes and to confer resistance to enzymatic degradation. The provided protocols offer a foundational approach for synthesizing molecules containing the 1-aminocyclobutanecarboxylic acid moiety and for evaluating their stability in the presence of enzymes. Further exploration of this and related aminocycloalkane scaffolds holds significant promise for the development of novel therapeutics with improved pharmacological properties.
References
Application Notes and Protocols: Synthesis of Macrocycles Containing Methyl 1-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides are a promising class of therapeutic agents, offering a unique combination of target affinity, selectivity, and metabolic stability. Their constrained cyclic structure can lead to enhanced binding to challenging protein targets, such as those involved in protein-protein interactions (PPIs). The incorporation of non-canonical amino acids, such as Methyl 1-aminocyclobutanecarboxylate (Me-Acbc), into these macrocycles can further improve their pharmacological properties by introducing conformational rigidity and novel chemical features.
These application notes provide a detailed protocol for the synthesis of macrocycles containing Me-Acbc via a representative head-to-tail lactamization strategy using solid-phase peptide synthesis (SPPS). While specific examples of macrocycles containing Me-Acbc are not extensively reported in the literature, the following protocols are based on well-established methodologies for peptide macrocyclization and are designed to be broadly applicable.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative hexapeptidic macrocycle containing this compound. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Expected Value |
| Solid-Phase Peptide Synthesis | ||
| 1. Resin Loading | Initial loading of the first amino acid | 0.5 - 0.7 mmol/g |
| 2. Coupling Efficiency (per step) | Fmoc-amino acid coupling | > 99% |
| 3. Final Linear Peptide Yield (on resin) | Overall yield of the resin-bound peptide | ~95% |
| Cleavage and Deprotection | ||
| 4. Cleavage Yield | Release of the linear peptide from the resin | 80 - 90% |
| 5. Crude Linear Peptide Purity | Purity as determined by RP-HPLC | 70 - 85% |
| Macrocyclization | ||
| 6. Cyclization Yield | Formation of the macrocyclic peptide | 30 - 50% |
| 7. Crude Macrocycle Purity | Purity as determined by RP-HPLC | 50 - 70% |
| Purification | ||
| 8. Final Product Yield | After preparative RP-HPLC purification | 15 - 25% |
| 9. Final Product Purity | Purity as determined by analytical RP-HPLC | > 98% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Me-Acbc-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours. For the sterically hindered this compound, extend the coupling time to 4 hours or perform a double coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Treat the peptide-bound resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Head-to-Tail Macrocyclization
This protocol describes the cyclization of the linear peptide in solution.
Materials:
-
Crude linear peptide
-
DMF (anhydrous)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 1 mM (high dilution condition to favor intramolecular cyclization).
-
Add DIPEA (4 equivalents relative to the peptide) to the solution.
-
Add HATU (1.5 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Remove the DMF under reduced pressure.
Protocol 4: Purification and Analysis
This protocol describes the purification of the macrocyclic peptide using reverse-phase HPLC.
Materials:
-
Crude macrocyclic peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
Lyophilizer
Procedure:
-
Dissolve the crude macrocycle in a minimal amount of DMF or DMSO and dilute with Mobile Phase A.
-
Purify the macrocycle using preparative RP-HPLC with a suitable gradient of Mobile Phase B.[1][2][3]
-
Collect the fractions containing the desired product.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.[4]
-
Pool the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white powder.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for macrocycles containing this compound.
Signaling Pathway Inhibition
Caption: General mechanism of protein-protein interaction inhibition by a macrocyclic peptide.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiered analytics for purity assessment of macrocyclic peptides in drug discovery: Analytical consideration and method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Incorporating Methyl 1-Aminocyclobutanecarboxylate for Enhanced Peptide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery, achieving the optimal balance of potency, stability, and target specificity is paramount. Native peptides, while often highly potent, are frequently hampered by their susceptibility to enzymatic degradation and conformational flexibility, which can lead to a short in vivo half-life and reduced receptor affinity. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. Methyl 1-aminocyclobutanecarboxylate, the methyl ester of 1-aminocyclobutanecarboxylic acid (Ac4c), provides a unique structural element that offers significant advantages in peptide design.
As a Cα,α-dialkylated amino acid, Ac4c introduces significant steric hindrance that serves two primary purposes. First, it conformationally restricts the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[1][2][3] This pre-organization of the peptide into a bioactive conformation can enhance binding affinity to its target receptor. Second, the bulky cyclobutyl group effectively shields the adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's resistance to enzymatic hydrolysis and extending its plasma half-life.[4][5][6]
The strategic incorporation of Ac4c has been shown to yield peptide analogs with enhanced biological activity and improved stability profiles, making it a valuable tool for the development of next-generation peptide therapeutics.
Key Applications and Benefits
-
Enhanced Enzymatic Stability: The steric bulk of the cyclobutane ring hinders the approach of proteases, significantly slowing the rate of peptide bond cleavage and prolonging the therapeutic window.[4][5]
-
Conformational Rigidity: Ac4c acts as a potent helix and β-turn inducer, locking the peptide into a desired three-dimensional structure.[1][2] This can lead to increased receptor selectivity and affinity.
-
Improved Bioactivity: By stabilizing a bioactive conformation, Ac4c incorporation can lead to analogs with equal or even superior potency compared to the parent peptide.[4][5]
-
Altered Immunogenicity: The change in global structure resulting from Ac4c incorporation can reduce or eliminate cross-reactivity with antibodies raised against the native peptide.[4][5][6]
Data Presentation: Enhanced Bioactivity and Stability
The incorporation of Ac4c and its derivatives has been demonstrated to improve the biological profile of bioactive peptides. Below are tables summarizing these effects.
Table 1: Bioactivity of Tuftsin Analogs Containing Ac4c Derivatives
The immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg) was modified with derivatives of 1-aminocyclobutanecarboxylic acid (referred to as Methano Amino Acids or MAA). These analogs were assayed for their ability to stimulate Interleukin-6 (IL-6) secretion from mouse peritoneal macrophages.[4][5][6]
| Peptide Analog | Modification | IL-6 Secretion Activity (vs. Tuftsin) | Resistance to Enzymatic Hydrolysis |
| [MThr1]Tuftsin | Thr replaced with Ac4c-Homothreonine analog | Considerably More Active | High Resistance |
| [MOrn2]Tuftsin | Lys replaced with Ac4c-Ornithine analog | Equally Potent | High Resistance |
| [MVal3]Tuftsin (isomer a) | Pro replaced with Ac4c-Valine analog | Considerably More Active | Not Reported |
Table 2: Examples of Half-Life Extension via Peptide Modification
| Parent Peptide | Modification Strategy | Modified Peptide | t1/2 (Parent) | t1/2 (Analog) | Fold Increase |
| Somatostatin | Shorten sequence, replace L-Trp with D-Trp | Octreotide | ~1-2 minutes | ~1.5 hours (90 min) | ~45-90x |
| GLP-1 | N-terminal acylation with fatty acid | Liraglutide | ~2 minutes | ~13 hours | ~390x |
| INF-α-2b | PEGylation | PEG-INF-α-2b | ~5 minutes | ~27.5 hours (1650 min) | ~330x |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of an Ac4c-Containing Peptide
Incorporating this compound (as Fmoc-Ac4c-OH) requires special consideration due to its steric hindrance. This protocol outlines a manual synthesis using robust coupling reagents.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Ac4c-OH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fritted glass reaction vessel
Procedure (0.1 mmol scale):
-
Resin Swelling:
-
Add 0.1 mmol of resin to the reaction vessel.
-
Wash with DCM (3 x 5 mL), then DMF (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for 30-60 minutes with gentle agitation.[9]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).[9]
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the standard Fmoc-amino acid (0.4 mmol, 4 equiv.) and HATU (0.39 mmol, 3.9 equiv.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equiv.) to the vial and vortex for 1-2 minutes for pre-activation.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash with DMF (3 x 5 mL).
-
-
Incorporation of Fmoc-Ac4c-OH (Sterically Hindered Coupling):
-
Perform the Fmoc deprotection as described in step 2.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Ac4c-OH (0.5 mmol, 5 equiv.) and HATU (0.49 mmol, 4.9 equiv.) in 3 mL of DMF.
-
Activate and Couple: Add DIPEA (1.0 mmol, 10 equiv.) to the vial, vortex for 2-5 minutes, and immediately add to the resin.
-
Extend Reaction Time: Agitate the reaction for 2-4 hours at room temperature.[5] Due to steric hindrance, a longer coupling time is essential.
-
Monitor Coupling: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash with DMF, and perform a second coupling (double coupling) by repeating steps 4.2-4.4 with a fresh solution of activated Fmoc-Ac4c-OH.[5]
-
Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4, for other hindered residues) for all subsequent amino acids in the sequence.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (5 x 5 mL), then DCM (5 x 5 mL), and dry under vacuum.
-
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a fume hood. TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vial.
-
Add 5-10 mL of the cleavage cocktail per 100 mg of resin.
-
Stir or agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of the Ac4c-containing peptide in human serum compared to its native counterpart.
Materials:
-
Lyophilized native peptide and Ac4c-peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 1% TFA
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and Ac4c-peptides in PBS.
-
Incubation:
-
In separate microcentrifuge tubes, mix 450 µL of human serum with 50 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes in a water bath at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot from each incubation tube.
-
The t=0 sample should be taken immediately after adding the peptide and quenched instantly.
-
-
Quenching:
-
Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold quenching solution (ACN with 1% TFA) to stop enzymatic activity and precipitate serum proteins.
-
-
Sample Preparation:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Analyze the amount of intact peptide remaining by integrating the peak area at the correct retention time.
-
Plot the percentage of intact peptide remaining versus time. The half-life (t1/2) is the time at which 50% of the initial peptide has been degraded.
-
Protocol 4: Macrophage IL-6 Secretion Bioassay
This protocol provides a general method for assessing the ability of Tuftsin analogs to stimulate IL-6 production in a macrophage cell line.
Materials:
-
RAW 264.7 or J774A.1 macrophage cell line
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS) as a positive control
-
Native Tuftsin and Ac4c-Tuftsin analogs
-
Mouse IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Peptide Stimulation:
-
Prepare serial dilutions of the native Tuftsin and Ac4c-Tuftsin analogs in culture medium (e.g., from 10-10 M to 10-5 M).
-
Prepare a positive control (e.g., 100 ng/mL LPS) and a negative control (medium only).
-
Remove the old medium from the cells and replace it with 200 µL of the prepared peptide or control solutions.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly (300 x g for 5 minutes) to pellet any floating cells. Carefully collect the cell culture supernatant for analysis.
-
IL-6 Quantification (ELISA):
-
Quantify the concentration of IL-6 in the collected supernatants using a commercial mouse IL-6 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve from the IL-6 standards provided in the kit.
-
Calculate the concentration of IL-6 in each sample.
-
Plot the IL-6 concentration versus the peptide concentration to generate dose-response curves and determine the EC50 for each peptide.
-
Signaling Pathway Visualization
The immunomodulatory peptide Tuftsin is known to activate macrophages, leading to the production of various signaling molecules, including cytokines like IL-6.[10] This process is often mediated by intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a plausible pathway where a Tuftsin analog binds to its receptor, initiating a cascade through p38 MAPK, which in turn activates transcription factors like ATF-2, leading to the expression and secretion of IL-6.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorunstar.com [biorunstar.com]
- 11. mdpi.com [mdpi.com]
Asymmetric Synthesis of Methyl 1-Aminocyclobutanecarboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of methyl 1-aminocyclobutanecarboxylate derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their conformational rigidity and potential as building blocks for novel therapeutics. The following sections detail two distinct and effective methodologies: a visible-light-mediated [2+2] cycloaddition and an asymmetric Strecker synthesis approach.
Application Note 1: Visible-Light-Mediated [2+2] Cycloaddition of Dehydroamino Acids and Styrenes
This method offers a direct and atom-economical route to substituted cyclobutane α-amino acid esters. The reaction proceeds via a photocatalytic [2+2] cycloaddition, utilizing the energy of visible light to construct the cyclobutane ring with high diastereoselectivity.
Key Features:
-
Mild Reaction Conditions: The use of visible light and a photocatalyst allows the reaction to be performed at ambient temperature, preserving sensitive functional groups.
-
High Diastereoselectivity: This method provides good to excellent control over the relative stereochemistry of the newly formed stereocenters on the cyclobutane ring.
-
Broad Substrate Scope: A variety of substituted dehydroamino acids and styrenes can be employed, allowing for the synthesis of a diverse library of cyclobutane amino acid derivatives.
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition
This protocol is adapted from the work of Glorius and coworkers, which details a robust method for the synthesis of substituted cyclobutane α-amino acid derivatives.
Materials:
-
Methyl 2-(acetylamino)acrylate (1.0 eq.)
-
Styrene (1.5 eq.)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 2 mol%)
-
Acetonitrile (CH3CN), degassed
-
Schlenk tube or other suitable reaction vessel
-
Blue LED light source (e.g., 455 nm)
Procedure:
-
In a Schlenk tube, combine methyl 2-(acetylamino)acrylate, styrene, and the iridium photocatalyst.
-
Add degassed acetonitrile to achieve a concentration of 0.1 M with respect to the dehydroamino acid.
-
Seal the tube and place it in front of a blue LED light source.
-
Irradiate the reaction mixture at room temperature for 24 hours, with continuous stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 1-acetylamino-2-phenylcyclobutane-1-carboxylate.
Quantitative Data Summary
| Entry | Dehydroamino Acid | Styrene Derivative | Yield (%)[1] | Diastereomeric Ratio (d.r.)[1] |
| 1 | Methyl 2-(acetylamino)acrylate | Styrene | 85 | >20:1 |
| 2 | Methyl 2-(acetylamino)acrylate | 4-Methylstyrene | 82 | 15:1 |
| 3 | Methyl 2-(acetylamino)acrylate | 4-Methoxystyrene | 78 | 10:1 |
| 4 | Methyl 2-(benzoylamino)acrylate | Styrene | 88 | >20:1 |
Diagram of the Experimental Workflow:
Application Note 2: Asymmetric Strecker Synthesis of 1-Aminocyclobutanecarbonitrile Derivatives
The asymmetric Strecker synthesis is a classic and reliable method for preparing enantiomerically enriched α-amino acids. This approach involves the reaction of a ketone with a cyanide source and a chiral amine, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of 1-aminocyclobutanecarboxylate derivatives, cyclobutanone serves as the starting ketone.
Key Features:
-
High Enantioselectivity: The use of a chiral amine auxiliary or a chiral catalyst can induce high levels of stereocontrol in the addition of the cyanide nucleophile.
-
Versatility: The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
-
Scalability: The Strecker synthesis is often amenable to scale-up, making it a practical choice for producing larger quantities of the target compound.[2]
Experimental Protocol: Asymmetric Strecker Synthesis
This protocol outlines a general procedure for the asymmetric Strecker synthesis starting from cyclobutanone, which can be adapted based on specific chiral auxiliaries or catalysts reported in the literature.
Materials:
-
Cyclobutanone (1.0 eq.)
-
(R)-(-)-2-Phenylglycinol (chiral auxiliary, 1.0 eq.)
-
Trimethylsilyl cyanide (TMSCN, 1.2 eq.)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) for hydrolysis
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve cyclobutanone and (R)-(-)-2-phenylglycinol in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.
-
Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Aminonitrile: Purify the crude α-aminonitrile by column chromatography on silica gel.
-
Hydrolysis to Amino Acid: Hydrolyze the purified aminonitrile by heating in 6M HCl.
-
Esterification: Convert the resulting amino acid to the methyl ester using standard esterification procedures (e.g., thionyl chloride in methanol).
Quantitative Data Summary
The efficiency of the asymmetric Strecker synthesis is highly dependent on the choice of chiral auxiliary or catalyst. The following table provides representative data for analogous systems to illustrate the potential of this methodology.
| Entry | Ketone | Chiral Auxiliary/Catalyst | Yield of Aminonitrile (%) | Diastereomeric/Enantiomeric Excess (%) |
| 1 | Cyclohexanone | (R)-Phenylglycinol | 85 | 95 (d.e.) |
| 2 | Acetophenone | Chiral Thiourea Catalyst | 92 | 98 (e.e.)[2] |
| 3 | Propiophenone | Chiral Vanadium Catalyst | 90 | 96 (e.e.) |
Diagram of the Synthetic Pathway:
Conclusion
The asymmetric synthesis of this compound derivatives can be effectively achieved through various modern synthetic methodologies. The visible-light-mediated [2+2] cycloaddition offers a novel and efficient route with high diastereoselectivity under mild conditions. Alternatively, the well-established asymmetric Strecker synthesis provides a reliable and scalable pathway to these valuable building blocks. The choice of method will depend on the desired substitution pattern, scalability requirements, and the availability of starting materials and catalysts. These protocols and data provide a solid foundation for researchers to explore and optimize the synthesis of these important compounds for applications in drug discovery and development.
References
Unlocking Novel Therapeutics: Methyl 1-aminocyclobutanecarboxylate as a Versatile Scaffold in Drug Discovery
For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing Methyl 1-aminocyclobutanecarboxylate as a foundational scaffold in the design of innovative therapeutics. This constrained amino acid derivative offers a unique conformational rigidity that can enhance biological activity, improve metabolic stability, and provide novel intellectual property opportunities in drug discovery.
The following notes detail the application of this scaffold in the development of immunomodulatory peptide analogs, specifically focusing on derivatives of the natural tetrapeptide tuftsin. These analogs have demonstrated enhanced biological activity and resistance to enzymatic degradation, highlighting the potential of the this compound scaffold.
Application Notes
The incorporation of a 1-aminocyclobutanecarboxylic acid moiety, derived from this compound, into peptide sequences serves to introduce conformational constraints. This rigidity can lead to a more defined three-dimensional structure, potentially increasing the binding affinity of the peptide to its target receptor. Furthermore, the non-natural amino acid structure can sterically hinder the approach of proteases, thereby increasing the peptide's stability in biological fluids.
A notable application of this scaffold is in the synthesis of tuftsin analogs. Tuftsin (Thr-Lys-Pro-Arg) is an immunomodulatory peptide that stimulates phagocytic cells. By replacing natural amino acids with 1-aminocyclobutanecarboxylic acid-based analogs of lysine, ornithine, and arginine, researchers have developed novel tuftsin derivatives with significantly enhanced biological activity.[1][2][3]
Enhanced Biological Activity
Analogs of tuftsin incorporating the 1-aminocyclobutanecarboxylic acid scaffold have shown a considerable increase in the stimulation of interleukin-6 (IL-6) secretion from mouse peritoneal macrophages compared to the parent peptide.[1][2][3] This suggests a potentiation of the immunomodulatory effects of tuftsin.
Improved Enzymatic Stability
A critical challenge in the development of peptide-based drugs is their rapid degradation by proteases. Tuftsin analogs containing the 1-aminocyclobutanecarboxylic acid scaffold have exhibited high resistance to enzymatic hydrolysis in human serum, a significant advantage for potential therapeutic applications.[1][2][3]
Quantitative Data Summary
The following table summarizes the biological activity of tuftsin and its analogs containing the 1-aminocyclobutanecarboxylic acid scaffold, based on their ability to stimulate IL-6 secretion.
| Compound | Sequence | Concentration (M) | IL-6 Secretion (pg/mL) | Relative Activity vs. Tuftsin |
| Tuftsin | Thr-Lys-Pro-Arg | 2 x 10⁻⁷ | 1500 | 1.00 |
| [MOrn²]Tuftsin | Thr-MOrn-Pro-Arg | 2 x 10⁻⁷ | 1500 | 1.00 |
| [MThr¹]Tuftsin | MThr-Lys-Pro-Arg | 2 x 10⁻⁷ | >2000 | >1.33 |
| Isomer of [MVal³]Tuftsin | Thr-Lys-MVal-Arg | 2 x 10⁻⁷ | >2000 | >1.33 |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid (MAA) Analogs
This protocol outlines the general steps for the synthesis of the methano amino acid (MAA) analogs of lysine, ornithine, and arginine, which serve as the building blocks for the tuftsin analogs. The synthesis starts from readily available cyclobutane derivatives.
Materials:
-
Appropriately substituted cyclobutanone
-
(Carbethoxymethylene)triphenylphosphorane
-
Sodium cyanide
-
Ammonium chloride
-
Protecting group reagents (e.g., Boc anhydride)
-
Reducing agents (e.g., H₂, Pd/C)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Wittig Reaction: React the starting cyclobutanone with (carbethoxymethylene)triphenylphosphorane to yield the corresponding ethylidene cyclobutane derivative.
-
Hydrocyanation: Treat the product from step 1 with sodium cyanide and ammonium chloride to introduce the amino and cyano groups across the double bond, forming the aminonitrile.
-
Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid using appropriate acidic or basic conditions.
-
Protection: Protect the amino group with a suitable protecting group (e.g., Boc).
-
Side-Chain Functionalization: Modify the side chain as required to create the analogs of lysine, ornithine, or arginine. This may involve reduction of ester groups and subsequent functional group transformations.
-
Deprotection: Remove the protecting groups to yield the final MAA analog.
-
Purification: Purify the final product using techniques such as crystallization or chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin Analogs
This protocol describes the incorporation of the synthesized MAA analogs into the tuftsin peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including the synthesized MAA analogs)
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin using coupling reagents and DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for the subsequent amino acids in the sequence (Fmoc-Pro-OH, Fmoc-MAA analog-OH, Fmoc-Thr(tBu)-OH).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide analog by mass spectrometry and analytical HPLC.
Protocol 3: Interleukin-6 (IL-6) Secretion Assay
This protocol is for measuring the ability of the tuftsin analogs to stimulate IL-6 secretion from mouse peritoneal macrophages.
Materials:
-
Mouse peritoneal macrophages
-
RPMI 1640 medium
-
Tuftsin and tuftsin analogs
-
LPS (positive control)
-
ELISA kit for mouse IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed mouse peritoneal macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing the tuftsin analogs at the desired concentrations (e.g., 2 x 10⁻⁷ M). Include a positive control (LPS) and a negative control (medium alone).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the amount of IL-6 secreted in response to each treatment and compare it to the controls.
Protocol 4: Enzymatic Degradation Assay
This protocol assesses the stability of the tuftsin analogs in the presence of serum enzymes.
Materials:
-
Tuftsin and tuftsin analogs
-
Human serum
-
HPLC system
Procedure:
-
Incubation: Incubate the tuftsin analogs at a final concentration of 1 mg/mL in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Centrifugation: Centrifuge the samples to precipitate serum proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate.
Visualizations
Signaling Pathway
Caption: Tuftsin Analog-Induced IL-6 Signaling Pathway.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of Tuftsin Analogs.
References
Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 1-aminocyclobutanecarboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-aminocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-stage process. The initial stage focuses on the synthesis of the core amino acid, 1-aminocyclobutanecarboxylic acid. This is typically achieved through either the Bucherer-Bergs reaction or the Strecker synthesis , starting from cyclobutanone. The second stage involves the esterification of the resulting amino acid to yield the final methyl ester product.
Q2: Which synthetic route, Bucherer-Bergs or Strecker, is generally preferred?
A2: The choice between the Bucherer-Bergs and Strecker syntheses often depends on laboratory preference, available reagents, and desired scale. The Bucherer-Bergs reaction uses potassium cyanide and ammonium carbonate and directly produces a hydantoin intermediate, which is then hydrolyzed to the amino acid.[1][2] The Strecker synthesis employs a cyanide source and an ammonia source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed.[3][4][5] Both methods are well-established and can provide good yields.
Q3: What are the common methods for the final esterification step?
A3: Two primary methods are used for the esterification of 1-aminocyclobutanecarboxylic acid:
-
Fischer Esterification: This method involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[6]
-
Thionyl Chloride Method: In this approach, thionyl chloride (SOCl₂) is added to a suspension of the amino acid in methanol. This in situ generates anhydrous HCl, which catalyzes the esterification.[2] This method is often favored for its high yields and the formation of the hydrochloride salt of the product, which can be easier to isolate and handle.
Q4: My final product is a hydrochloride salt. Is this expected?
A4: Yes, it is very common to isolate this compound as its hydrochloride (HCl) salt.[7] This is particularly the case when using acid-catalyzed esterification methods like the Fischer esterification with HCl or the thionyl chloride method. The salt form is often more crystalline and stable than the free amine.
Troubleshooting Guides
Low Yield in the Synthesis of 1-Aminocyclobutanecarboxylic Acid
A common bottleneck in the overall synthesis is the formation of the intermediate amino acid. Below are troubleshooting tips for both the Bucherer-Bergs and Strecker routes.
Problem 1: Low yield in the Bucherer-Bergs reaction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the reaction is heated to an appropriate temperature (typically 80-100°C) and for a sufficient duration.[8] Monitor the reaction progress by TLC or LC-MS. |
| Incorrect reagent stoichiometry | A common molar ratio is 1:2:2 for ketone:KCN:(NH₄)₂CO₃.[8] Using an excess of cyanide can lead to side reactions. |
| Improper pH | The reaction should be maintained at a pH of approximately 8-9. Ammonium carbonate acts as a buffer.[8] |
| Side reactions | Over-alkylation can occur if there is an excess of the cyanide source. Polymerization of cyclobutanone can also be an issue. |
| Difficult hydrolysis of the hydantoin intermediate | Hydrolysis of the spiro-hydantoin intermediate typically requires strong acidic or basic conditions and elevated temperatures. Ensure complete hydrolysis by monitoring the disappearance of the hydantoin starting material. |
Problem 2: Low yield in the Strecker synthesis.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete formation of the α-aminonitrile | The reaction of cyclobutanone with a cyanide source and ammonia is an equilibrium process. Ensure all reagents are of good quality and used in the correct stoichiometry. |
| Hydrolysis of the α-aminonitrile back to the ketone | This can occur under certain conditions. It is important to proceed to the hydrolysis step once the aminonitrile is formed. |
| Difficult hydrolysis of the nitrile group | Nitrile hydrolysis to a carboxylic acid requires harsh conditions (strong acid or base and heat). Ensure the reaction goes to completion. |
| Side reactions | Polymerization of the starting materials or intermediates can occur. |
Low Yield in the Esterification of 1-Aminocyclobutanecarboxylic Acid
Problem 3: Low yield in the Fischer Esterification.
| Possible Cause | Troubleshooting Suggestion |
| Equilibrium not shifted towards the product | Fischer esterification is a reversible reaction. Use a large excess of methanol (often as the solvent) to drive the equilibrium towards the ester.[6] |
| Presence of water | Water is a byproduct of the reaction and can shift the equilibrium back to the starting materials. Use anhydrous methanol and glassware. |
| Insufficient acid catalyst | A catalytic amount of a strong acid like H₂SO₄ or anhydrous HCl is necessary. |
| Incomplete reaction | The reaction may require prolonged heating (reflux) to reach completion. Monitor by TLC. |
Problem 4: Low yield when using the thionyl chloride method.
| Possible Cause | Troubleshooting Suggestion |
| Degradation of thionyl chloride | Thionyl chloride is moisture-sensitive. Use a fresh bottle or a recently distilled batch. |
| Reaction temperature too high | The addition of thionyl chloride to methanol is exothermic. Add the thionyl chloride slowly at a low temperature (e.g., 0 °C) to control the reaction.[2] |
| Incomplete reaction | After the initial addition, the reaction mixture is typically refluxed for several hours to ensure complete esterification. |
| Loss of product during workup | The product is a water-soluble hydrochloride salt. Avoid excessive washing with water. Evaporation of the solvent is the typical method of isolation. |
General Troubleshooting
Problem 5: Formation of an emulsion during aqueous workup.
| Possible Cause | Troubleshooting Suggestion |
| Presence of surfactants or fine solid particles | |
| Vigorous shaking of the separatory funnel | Gently invert the separatory funnel instead of vigorous shaking.[9] |
| Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.[9] | |
| If an emulsion persists, filtering the mixture through a pad of Celite® can sometimes help break it.[10] | |
| In some cases, allowing the separatory funnel to stand for an extended period can lead to the separation of layers.[11] |
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-Aminocyclobutanecarboxylic Acid
| Parameter | Bucherer-Bergs Synthesis | Strecker Synthesis |
| Starting Material | Cyclobutanone | Cyclobutanone |
| Key Reagents | KCN, (NH₄)₂CO₃ | KCN (or other cyanide source), NH₄Cl/NH₃ |
| Intermediate | 5,5-Cyclobutane-spiro-hydantoin | 1-Amino-1-cyanocyclobutane |
| Typical Yield | Good to excellent | Good to excellent |
| Pros | One-pot reaction to the hydantoin intermediate. | Well-established and widely used. |
| Cons | Requires a separate, often harsh, hydrolysis step for the hydantoin. | The α-aminonitrile intermediate can be unstable. |
Table 2: Comparison of Esterification Methods
| Parameter | Fischer Esterification (H₂SO₄ or HCl catalyst) | Thionyl Chloride Method |
| Reagents | Methanol, catalytic H₂SO₄ or HCl | Methanol, Thionyl Chloride (SOCl₂) |
| Reaction Conditions | Reflux, typically several hours | Initial cooling, then reflux |
| Typical Yield | Good | Excellent |
| Product Form | Free base or hydrochloride salt (with HCl) | Hydrochloride salt |
| Pros | Uses common and inexpensive reagents. | High yielding, forms a crystalline product. |
| Cons | Reversible reaction, requires driving the equilibrium. | Thionyl chloride is corrosive and moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid via Bucherer-Bergs Reaction and Hydrolysis
-
Hydantoin Formation: In a suitable reaction vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.[8]
-
Heat the mixture to reflux (approximately 80-100 °C) for 4-6 hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 5,5-cyclobutane-spiro-hydantoin.
-
Filter the solid, wash with cold water, and dry.
-
Hydrolysis: Suspend the dried hydantoin in a solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point of the amino acid (around pH 6) to precipitate the 1-aminocyclobutanecarboxylic acid.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry to obtain the amino acid.
Protocol 2: Synthesis of this compound Hydrochloride via Thionyl Chloride Esterification
-
Suspend 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Amidation of Carboxylic Acids
Welcome to the technical support center for the optimization of amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of amides from carboxylic acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the amidation of carboxylic acids.
Issue: Low or No Amide Product Yield
A low yield of the desired amide product is a frequent issue. The underlying cause can often be identified by systematically evaluating the reaction components and conditions.
-
Q1: My amidation reaction is giving a low yield. What are the common causes?
Low yields can stem from several factors, including inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1] Key areas to investigate include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.[1]
-
Amine Reactivity: The nucleophilicity of the amine is crucial. Steric hindrance around the amino group or electron-withdrawing groups on the amine can significantly reduce its reactivity.[2] Additionally, the amine can react with the carboxylic acid to form an unreactive ammonium salt.[3]
-
Hydrolysis of Activated Species: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1] Therefore, using anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can have a significant impact on the reaction outcome.[1]
-
-
Q2: How can I determine the cause of my low yield?
A systematic approach to troubleshooting is recommended. The following workflow can help pinpoint the issue.
Troubleshooting workflow for low amide yield.
Issue: Presence of Side Products and Impurities
The formation of side products can complicate purification and reduce the overall yield of the desired amide.
-
Q3: I am observing significant side reactions. How can I minimize them?
Common side reactions in amidation include racemization of chiral carboxylic acids and the formation of byproducts from the coupling reagent.
-
Racemization: This is a major concern when using chiral amino acids. The activated carboxylic acid can form an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[4] To minimize racemization, consider the following:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[5]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are known to be very efficient and can reduce the risk of racemization due to faster reaction rates.[5]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[6]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize racemization.[1]
-
-
Coupling Reagent Byproducts: Carbodiimide reagents like DCC and EDC form urea byproducts. The urea from DCC (dicyclohexylurea) is often insoluble and can be removed by filtration, while the byproduct from the water-soluble EDC can be removed by an aqueous workup.[7]
-
-
Q4: How do I effectively purify my amide product?
Purification strategies depend on the properties of the amide and the impurities present.
-
Aqueous Workup: A standard workup procedure involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove unreacted amine and basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic impurities. A final wash with brine helps to remove residual water.[8]
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying amides. The choice of eluent will depend on the polarity of the product.[8]
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]
-
Frequently Asked Questions (FAQs)
Reagents and Reaction Conditions
-
Q5: How do I choose the right coupling reagent?
The selection of a coupling reagent is critical and depends on the substrates.[1]
-
Carbodiimides (e.g., DCC, EDC): These are widely used and cost-effective. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[7] However, they can cause racemization, especially without additives like HOBt.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient, leading to faster reaction times and often higher yields with less racemization compared to carbodiimides.[10][11] HATU is particularly effective for sterically hindered substrates and for minimizing racemization.[11]
-
Phosphonium Salts (e.g., PyBOP): These are also very effective coupling reagents, but can be more expensive.[10]
-
-
Q6: Which solvents are recommended for amidation reactions?
The choice of solvent can significantly impact the reaction.
-
Common Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for amidation reactions.[8][12]
-
Greener Alternatives: Studies have shown that solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) can be effective and more environmentally friendly alternatives to DCM and DMF.[12]
-
Aqueous Conditions: In some cases, amidation reactions can be performed in water, particularly with water-soluble reagents like EDC.[13]
-
-
Q7: What is the role of a base in the reaction, and which one should I use?
A base is typically required to neutralize any acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Common Bases: Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used.[8]
-
Minimizing Racemization: For reactions involving chiral centers, a sterically hindered base like DIPEA is often preferred as it is less likely to cause racemization compared to TEA.[6] N-methylmorpholine (NMM) is another good option for minimizing racemization.[6]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagent Performance
| Coupling Reagent Class | Example Reagents | Typical Crude Purity (%) | Key Observations |
| Uronium/Aminium Salt | HATU, HCTU | High | Consistently high purity with fewer deletion byproducts. Very effective for difficult couplings.[10] |
| Uronium/Aminium Salt | HBTU | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[10] |
| Phosphonium Salt | PyBOP | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[10] |
| Carbodiimide (+ Additive) | EDC/HOBt | Variable | Widely used and effective, but purity can be sequence-dependent.[8] |
Note: Crude purity can vary significantly based on the specific substrates and reaction conditions.
Table 2: Impact of Solvent on Amidation Reaction Conversion
| Reaction Type | Solvent | Conversion after 4h (%) |
| Aryl Acid - Aryl Amine | CH₂Cl₂ | >70 |
| Aryl Acid - Aryl Amine | DMF | >70 |
| Aryl Acid - Aryl Amine | Ethyl Acetate | >70 |
| Aryl Acid - Aryl Amine | 2-MeTHF | >70 |
| Alkyl Acid - Aryl Amine | CH₂Cl₂ | >70 |
| Alkyl Acid - Aryl Amine | DMF | >70 |
| Alkyl Acid - Aryl Amine | Ethyl Acetate | 50-70 |
| Alkyl Acid - Aryl Amine | 2-MeTHF | >70 |
Data adapted from a study evaluating greener solvent alternatives.[12] Conversion rates are illustrative and depend on the specific substrates and coupling reagent used.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
This protocol describes a standard procedure for solution-phase amide synthesis using EDC and HOBt.
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in an anhydrous solvent such as DMF or DCM.[8]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[8]
-
Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equivalents) dropwise.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup:
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[8]
Protocol 2: General Procedure for HATU Mediated Amidation
This protocol outlines a typical procedure for amide synthesis using the highly efficient HATU coupling reagent.
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[11]
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[11]
-
Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.[11]
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.[11]
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[11]
-
Workup:
-
Purification: Purify the crude product, typically by column chromatography.[11]
Visualizations
Mechanism of EDC/HOBt-Mediated Amide Bond Formation
Mechanism of EDC/HOBt-mediated amidation.
General Workflow for Amidation Reaction and Workup
General experimental workflow for amidation.
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Methyl 1-aminocyclobutanecarboxylate
This guide provides troubleshooting advice and frequently asked questions for the purification of Methyl 1-aminocyclobutanecarboxylate from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1-aminocyclobutanecarboxylic acid, residual solvents (e.g., methanol, dichloromethane), reagents like thionyl chloride or acid catalysts, and by-products from side reactions. These by-products could include dimers or polymers of the amino acid, or products from reactions with solvents.[1][2]
Q2: My crude product is an oil/solid. How does this affect my purification strategy?
A2: If your product is a solid, recrystallization is often a good first choice for purification. If it is an oil, you may need to consider chromatography or distillation. Note that this compound can exist as a free base (often an oil) or as a salt (e.g., hydrochloride), which is typically a solid.[3]
Q3: How should I store this compound after purification?
A3: For long-term stability, it is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures, such as in a freezer at or below -20°C.[4][5] This minimizes degradation.
Q4: Can I purify the free base directly, or should I convert it to a salt?
A4: Both the free base and its salt form (commonly the hydrochloride salt) can be purified.[3][6] Purification of the salt via recrystallization can be very effective for removing non-basic impurities and often yields a stable, crystalline solid. The free base is more amenable to distillation and chromatography on silica gel. The choice depends on the nature of the impurities and the desired final form of the product.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking of the compound on the TLC plate. | The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel. The sample might be overloaded. | Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. Ensure the sample is loaded in a concentrated band and not overloaded on the column.[7] |
| Co-elution of the product with an impurity. | The polarity of the eluent is not optimal for separating the compounds. | Perform a more thorough TLC analysis with various solvent systems to find an eluent with a better separation factor (difference in Rf values). Consider using a gradient elution on the column. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a very polar compound like an amino ester, a mixture such as dichloromethane/methanol is often required.[8] |
Issue 2: Problems with Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound's solubility is too low even at high temperatures. | Select a different solvent or a solvent mixture. Test solubility in small vials before attempting a large-scale recrystallization. |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may be lower than the boiling point of the solvent. | Try cooling the solution more slowly. Add a seed crystal to induce crystallization. If it still oils out, redissolve the oil in more solvent and allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Minimize the amount of hot solvent used to dissolve the compound. Cool the solution in an ice bath for a longer period before filtration to maximize crystal formation. |
Issue 3: Difficulties with Distillation
| Problem | Possible Cause | Solution |
| The compound decomposes at its boiling point. | The compound is thermally unstable. | Use vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.[9] |
| "Bumping" or uneven boiling. | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar or boiling chips in the distillation flask. Ensure even heating with an oil bath. |
| Poor separation from a close-boiling impurity. | The boiling points of the product and impurity are too close for simple distillation. | Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[10] |
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Scale | Pros | Cons |
| Column Chromatography | >98% | 50-80% | mg to multi-gram | Good for complex mixtures; separates non-volatile impurities. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | >99% | 60-90% | mg to kg | High purity achievable; scalable; yields stable crystalline product. | Requires a solid compound; not effective for impurities with similar solubility. |
| Vacuum Distillation | >97% | 70-95% | gram to kg | Fast; effective for removing non-volatile or very high-boiling impurities. | Requires thermally stable compound; not effective for impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Free Base)
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound oil in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity by adding methanol. A common gradient might be from 100% dichloromethane to a 95:5 dichloromethane/methanol mixture.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization (Hydrochloride Salt)
-
Salt Formation (if starting from free base): Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. Filter the resulting solid.
-
Solvent Selection: In a small test tube, test the solubility of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol/ether mixture) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude salt in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 215597-35-6|this compound|BLD Pharm [bldpharm.com]
- 5. app.achievable.me [app.achievable.me]
- 6. 4507-57-7 CAS MSDS (Methyl-1-aminocyclohexane carboxylate (free base)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
Technical Support Center: Reactions of Methyl 1-aminocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-aminocyclobutanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
1. N-Acylation and Peptide Coupling Reactions
Question 1: I am seeing a side product with the same mass as my desired N-acylated product, but it has different chromatographic properties. What could it be?
Answer: You are likely observing racemization, which is the loss of the stereocenter at the α-carbon of the amino acid ester. This results in the formation of a diastereomer if the acylating agent is chiral, or an enantiomer if it is not. Diastereomers often have different chromatographic properties.
Troubleshooting Guide: Racemization
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a second peak in HPLC with the same mass as the product. | Over-activation of the carboxylic acid: Prolonged exposure of the activated acid before the addition of the amine can lead to racemization. | Reduce the pre-activation time before adding this compound. |
| Use of a strong base: Bases like triethylamine (TEA) can promote racemization. | Use a weaker base such as N-methylmorpholine (NMM) or collidine.[1] | |
| Inappropriate coupling reagent/additive combination: Some coupling reagents are more prone to causing racemization. | Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which are known to suppress racemization.[1][2] Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1] | |
| Prolonged reaction at elevated temperature: Higher temperatures can increase the rate of racemization. | If heating is necessary, optimize the reaction for the shortest possible time to achieve a satisfactory yield. |
Question 2: My peptide synthesis stops after the addition of the second amino acid to a this compound-resin conjugate. What is happening?
Answer: You are likely experiencing diketopiperazine (DKP) formation. This is an intramolecular cyclization of the dipeptide, which cleaves it from the resin, resulting in a truncated product and a low yield of the desired longer peptide.[3][4] This is especially common when proline is the second amino acid.[3]
Troubleshooting Guide: Diketopiperazine (DKP) Formation
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield of the desired peptide after the second coupling step. | Intramolecular cyclization of the dipeptide: The free N-terminus of the second amino acid attacks the ester linkage to the resin. | Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can inhibit DKP formation.[3][4] |
| Presence of a cyclic dipeptide in the reaction mixture. | Couple a pre-formed dipeptide: Instead of sequential addition, synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.[3] | |
| Use N-trityl protected amino acid: Couple an N-trityl protected amino acid in the second position. The trityl group is then removed with dilute TFA, and the resulting protonated dipeptide-resin can be coupled using in situ neutralization protocols.[3] |
Question 3: I am using a carbodiimide coupling reagent (e.g., DCC, EDC) and I am getting a significant amount of an insoluble byproduct. What is it and how can I avoid it?
Answer: You are likely forming an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, rearranges to a stable, unreactive N-acylurea.[5][6]
Troubleshooting Guide: N-Acylurea Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a precipitate (especially with DCC). | Rearrangement of the O-acylisourea intermediate: This is a known side reaction for carbodiimide coupling agents.[5][6] | Use an additive: Additives like HOBt or N-hydroxysuccinimide (HOSu) react with the O-acylisourea to form an active ester more rapidly than the rearrangement occurs.[5] |
| Low yield of the desired amide. | Use a different coupling reagent: Consider using a phosphonium (e.g., PyBOP) or uronium (e.g., HATU, HBTU) salt-based coupling reagent. | |
| Control the temperature: This side reaction is temperature-dependent, so running the reaction at lower temperatures is recommended.[6] |
2. Ester Functionality Reactions
Question 4: I am trying to perform a reaction on the amino group, but I am also getting a product where the methyl ester has been cleaved. How can I prevent this?
Answer: You are observing ester hydrolysis, which can be catalyzed by either acid or base.[7][8] The reaction conditions you are using are likely too acidic or basic, leading to the cleavage of the methyl ester to the corresponding carboxylic acid.
Troubleshooting Guide: Ester Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Formation of a more polar byproduct with a mass corresponding to the carboxylic acid. | Presence of acid: Acid-catalyzed hydrolysis is a reversible process.[8][9] | Use non-acidic conditions: If possible, modify your protocol to avoid strong acids. If an acid is required, use the minimum necessary amount and consider running the reaction at a lower temperature. |
| Presence of base: Base-catalyzed hydrolysis (saponification) is an irreversible process.[8] | Avoid strong bases: If a base is needed, use a non-nucleophilic, sterically hindered base. Ensure that the reaction is worked up promptly to minimize contact time with any basic aqueous solutions. | |
| Protecting group strategy: If hydrolysis is unavoidable under the required reaction conditions, consider if the synthesis can be performed with the carboxylic acid protected in a more robust manner, or if the free acid is a suitable starting material. |
Visualizing Reaction Pathways
Diagram 1: N-Acylation and Potential Side Products
Caption: Main N-acylation pathway and common side reactions.
Diagram 2: Experimental Workflow for Troubleshooting Low Yield in N-Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
"Methyl 1-aminocyclobutanecarboxylate" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of Methyl 1-aminocyclobutanecarboxylate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is primarily susceptible to ester hydrolysis, particularly under acidic or basic conditions.[1] Other potential degradation pathways include oxidation and photolysis, although these are generally less prominent than hydrolysis. It is often supplied as a hydrochloride salt, which can influence its stability in solution.[2][3][4]
Q2: How can I prevent the degradation of this compound in solution?
To minimize degradation, it is recommended to use buffered solutions within a pH range of 6 to 8.[1] For long-term storage of solutions, an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative degradation.[1] Whenever possible, prepare solutions fresh for immediate use.
Q3: What are the likely degradation products of this compound?
The most common degradation product is 1-aminocyclobutanecarboxylic acid, formed via the hydrolysis of the methyl ester. Under oxidative stress, the amino group could potentially be oxidized, leading to imine or nitrile derivatives.[1]
Q4: Is this compound sensitive to light?
Q5: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of hydrolysis and other degradation pathways will increase with temperature. For long-term storage, it is recommended to keep the compound in a cool, dry place. Solutions should be stored at recommended temperatures (e.g., 2-8 °C) to slow down the degradation process. Accelerated stability studies on analogous compounds are often conducted at elevated temperatures (e.g., 40°C).[1]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in a recommended buffer (pH 6-8).2. Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products.3. If degradation is confirmed, discard the old stock and establish a protocol for regular preparation of fresh solutions. |
| pH instability in assay medium | 1. Measure the pH of your assay medium before and after the addition of the compound.2. If the compound is the hydrochloride salt, it may alter the pH.3. Ensure your assay medium is sufficiently buffered to maintain a stable pH throughout the experiment. |
| Reaction with media components | 1. Review the composition of your assay medium for reactive components.2. Perform a control experiment by incubating this compound in the medium without cells or other biological components and analyze for degradation. |
Issue 2: Appearance of unknown peaks in chromatography.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during sample preparation or analysis | 1. Investigate the pH of your mobile phase and sample diluent. Acidic or basic conditions can cause on-column or in-vial degradation.2. If possible, neutralize the sample and use a mobile phase with a pH between 6 and 8.3. The primary hydrolysis product is 1-aminocyclobutanecarboxylic acid. Check for a peak corresponding to its mass. |
| Oxidative degradation | 1. Ensure solvents are degassed and consider adding an antioxidant (if compatible with your analysis) to the sample diluent.2. Store samples under an inert atmosphere if they are to be left in the autosampler for an extended period. |
| Photodegradation | 1. Use amber autosampler vials or a darkened autosampler compartment.2. Minimize the exposure of the sample to light during preparation. |
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative example based on the hydrolysis kinetics of similar α-amino acid esters. These values should be considered as estimates and a starting point for your own stability assessments.
Table 1: Estimated Half-life (t½) of this compound under Various Conditions (Illustrative)
| Condition | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Pathway |
| pH 2.0 (0.01 M HCl) | 25 | Days | Acid-catalyzed hydrolysis |
| pH 7.4 (Phosphate Buffer) | 25 | Months | Neutral hydrolysis |
| pH 10.0 (Carbonate Buffer) | 25 | Hours to Days | Base-catalyzed hydrolysis |
| pH 7.4 (Phosphate Buffer) | 40 | Weeks | Accelerated hydrolysis |
| Solid State (as HCl salt) | 25 | > 1 year | Minimal degradation |
Note: This data is extrapolated from general knowledge of amino acid ester stability and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the solutions at 40°C. Place a control sample (in the same diluent) at 4°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample. Identify major degradation products by their mass-to-charge ratio in LC-MS.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To assess the susceptibility of this compound to oxidative degradation.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in purified water or a suitable organic solvent.
-
Stress Condition: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Incubation: Keep the solution at room temperature, protected from light. Store a control sample (in diluent without hydrogen peroxide) under the same conditions.
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze the samples directly by HPLC-UV or LC-MS.
-
Data Evaluation: Determine the extent of degradation and identify any major oxidative degradation products.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Stereoselective Synthesis of Methyl 1-Aminocyclobutanecarboxylate
Welcome to the technical support center for the stereoselective synthesis of Methyl 1-aminocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high stereoselectivity in this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereoselectivity in the synthesis of this compound?
A1: The primary strategies for introducing chirality and controlling stereochemistry in the synthesis of this compound and related α-amino cyclobutane derivatives include:
-
Asymmetric Strecker Synthesis: This classical method for α-amino acid synthesis can be adapted for cyclobutanones. The use of a chiral amine or a chiral catalyst allows for the enantioselective addition of cyanide to an imine intermediate derived from cyclobutanone.[1][2]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to a cyclobutane precursor to direct the stereoselective introduction of the amino group.[3] Common auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. The auxiliary is later cleaved to yield the desired enantiomerically enriched product.
-
Catalytic Asymmetric Reactions: Transition metal catalysts, often featuring chiral ligands, can be employed for various transformations on cyclobutane rings, such as asymmetric hydrogenation, amidation, or arylation, to set the desired stereocenters.[4][5] Rhodium-based catalysts, for example, have shown promise in the functionalization of cyclobutane derivatives.[4]
Q2: What are the common starting materials for the stereoselective synthesis of this compound?
A2: Common starting materials include:
-
Cyclobutanone: This is a frequent precursor for methods like the Strecker synthesis.
-
Cyclobutene derivatives: These can be functionalized using catalytic asymmetric methods.
-
Substituted pyrrolidines: Ring contraction of chiral pyrrolidines can lead to stereochemically defined cyclobutanes.[5][6][7]
Q3: How can I separate diastereomers if my reaction is not perfectly stereoselective?
A3: If a reaction produces a mixture of diastereomers, they can often be separated using standard laboratory techniques such as:
-
Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale.
-
Crystallization: In some cases, one diastereomer may selectively crystallize from a solution, allowing for separation.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Low stereoselectivity is a common challenge in asymmetric synthesis. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Impure Reagents or Solvents | Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can interfere with the catalyst or chiral auxiliary. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the transition state energies of competing diastereomeric pathways. Generally, lower temperatures lead to higher stereoselectivity. Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, rt) to find the optimum. |
| Ineffective Chiral Catalyst or Auxiliary | The choice of chiral catalyst or auxiliary is crucial. If one is not providing sufficient stereocontrol, consider screening a variety of ligands or auxiliaries with different steric and electronic properties. |
| Incorrect Reactant Concentration | The concentration of reactants can affect reaction kinetics and, in some cases, stereoselectivity. Experiment with different concentrations to see if it impacts the diastereomeric or enantiomeric ratio. |
| Solvent Effects | The solvent can play a critical role in stabilizing the transition state. A solvent screen using solvents of varying polarity and coordinating ability is often necessary to optimize stereoselectivity. |
Issue 2: Poor Chemical Yield
Low product yield can be due to a variety of factors, from incomplete reactions to product degradation.
Troubleshooting Workflow for Poor Chemical Yield
Caption: A logical workflow for troubleshooting poor chemical yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of a key reagent or catalyst. |
| Side Reactions | Analyze the crude reaction mixture by NMR or MS to identify any major side products. Understanding the nature of these byproducts can help in modifying the reaction conditions to suppress their formation. For example, the formation of elimination products might be suppressed by using a less hindered base. |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions. Consider performing the reaction under milder conditions or modifying the work-up procedure (e.g., using a buffered aqueous wash). |
| Losses during Work-up and Purification | Optimize the extraction and chromatography procedures to minimize product loss. Ensure the pH of the aqueous phase is appropriate during extraction to prevent the amino acid ester from remaining in the aqueous layer. |
Experimental Protocols
Asymmetric Strecker Synthesis of α-Aminonitriles from Ketones (General Procedure)
The asymmetric Strecker reaction is a powerful method for the synthesis of chiral α-amino acids.[2] The following is a general protocol that can be adapted for the synthesis of the α-aminonitrile precursor to this compound, starting from cyclobutanone.
Experimental Workflow
Caption: General workflow for asymmetric Strecker synthesis.
Materials:
-
Cyclobutanone
-
Chiral amine (e.g., (R)- or (S)-α-methylbenzylamine)
-
Cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide/acetic acid)
-
Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclobutanone and the chiral amine in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Slowly add the cyanide source to the reaction mixture.
-
Stir the reaction for the appropriate amount of time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with an aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-aminonitrile by column chromatography.
-
The aminonitrile can then be hydrolyzed and esterified to yield this compound.
Note: The choice of chiral amine, cyanide source, solvent, and temperature will significantly impact the diastereoselectivity of the reaction and must be optimized for this specific substrate.
Quantitative Data Summary
The stereoselective synthesis of cyclobutane derivatives has been reported with varying degrees of success depending on the methodology. Below is a summary of representative data for related systems.
Table 1: Comparison of Stereoselective Methods for Functionalized Cyclobutane Synthesis
| Method | Substrate | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | d.r. or e.e. (%) | Reference |
| Rh(III)-Catalyzed C-C Cleavage | Alkylidenecyclopropane | RhCp*(OAc)₂ | HFIP | 70 | 60-80 | >20:1 d.r. | [4] |
| Ring Contraction | Substituted Pyrrolidine | Iodonitrene | Toluene | 80 | 40-76 | >20:1 d.r. | [5][7] |
| Rh(I)-Catalyzed Conjugate Addition | Cyclobutenoate | Rh(I)/Chiral Diene | Toluene | 30 | 70-90 | up to 98 e.e. | [8] |
| Asymmetric Strecker Synthesis | 2-Substituted Cyclopentanone | (R)- or (S)-1-Phenylethylamine | Methanol | -20 | 60-85 | 80-95 d.e. | [1] |
Note: This data is for related cyclobutane systems and serves as a guide for expected outcomes. Optimization for the synthesis of this compound is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Methyl 1-aminocyclobutanecarboxylate" Reaction Workup
Welcome to the technical support center for the workup of "Methyl 1-aminocyclobutanecarboxylate" reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of "this compound" reactions?
The most frequently reported challenges include:
-
Low isolated yields: This can be due to incomplete reaction, side reactions, or losses during the extraction and purification steps.
-
Presence of stubborn impurities: Unreacted starting materials, byproducts from side reactions, and residual catalysts can be difficult to remove.
-
Hydrolysis of the ester: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions.
-
Difficulty in separating the product from aqueous layers: As an amino acid ester, the product can exhibit some water solubility, especially in its protonated form, leading to losses during extraction.
-
Oligomerization: Under certain conditions, amino acids and their derivatives can undergo self-condensation to form oligomers, which can complicate purification.
Q2: My overall yield of "this compound" is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic and workup process. Consider the following:
-
Incomplete Esterification: If you are preparing the methyl ester from 1-aminocyclobutanecarboxylic acid, ensure the esterification reaction has gone to completion. Monitor the reaction by TLC or LC-MS. Driving the equilibrium towards the product by removing water (e.g., using a Dean-Stark trap) or using a large excess of methanol is crucial for Fischer esterification.
-
Losses during Extraction: "this compound" can be partially soluble in water, especially at acidic pH where the amine is protonated. To minimize losses, ensure the aqueous layer is saturated with a salt like sodium chloride (brine) before extraction and use a suitable organic solvent in sufficient quantities. Back-extraction of the aqueous layers can also help recover more product.
-
Ester Hydrolysis: Avoid prolonged exposure to strong acids or bases during the workup. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
-
Inadequate Purification: The choice of purification method is critical. While distillation might be suitable for some esters, the amino group in the target molecule can lead to decomposition at high temperatures. Column chromatography or crystallization are often more appropriate.
Q3: I am having trouble removing an impurity that co-elutes with my product on silica gel chromatography. What could it be and how can I get rid of it?
A co-eluting impurity could be a byproduct with similar polarity to your product. Potential culprits include:
-
Unreacted N-protected starting material: If your synthesis involves an N-protected amino acid, incomplete deprotection can lead to a byproduct with similar chromatographic behavior.
-
Diastereomers: If your cyclobutane ring is substituted, you may have formed diastereomers that can be difficult to separate on standard silica gel. Chiral chromatography or derivatization might be necessary.
-
Side products from the ring formation: Depending on the synthetic route (e.g., Bucherer-Bergs or Strecker followed by hydrolysis and esterification), various side products can form.
Troubleshooting Tip: Try changing the solvent system for your chromatography. A different combination of polar and non-polar solvents can alter the selectivity and improve separation. Alternatively, consider converting your product to its hydrochloride salt, which may have different crystallization and chromatographic properties, allowing for purification before conversion back to the free base.
Q4: How can I convert "this compound hydrochloride" to the free base?
To obtain the free base from the hydrochloride salt, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the aqueous solution is basic (pH 8-10). This will deprotonate the ammonium salt to the free amine. Then, extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. The free base will be in the organic layer. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.
Caution: Avoid using a strong excess of a strong base, as this can promote hydrolysis of the ester group.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the workup of "this compound" reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor reaction progress by TLC or LC-MS to ensure completion. For Fischer esterification, use a large excess of methanol and an effective acid catalyst, and consider removing water. |
| Product loss during aqueous workup. | Saturate the aqueous layer with NaCl before extraction. Use a less polar solvent for extraction if the product is highly water-soluble. Perform multiple extractions with smaller volumes of organic solvent. | |
| Ester hydrolysis. | Minimize contact time with acidic or basic aqueous solutions. Perform washes at low temperatures (0-5 °C). Use a mild base like sodium bicarbonate for neutralization instead of strong bases. | |
| Product Contamination | Unreacted starting materials (e.g., 1-aminocyclobutanecarboxylic acid). | Optimize the reaction conditions to drive the reaction to completion. During workup, an acidic wash can remove unreacted amino acid, but be mindful of potential ester hydrolysis. |
| Byproducts from the synthesis (e.g., hydantoin from Bucherer-Bergs). | Purify the intermediate amino acid before esterification. Develop a specific purification strategy for the final product, such as column chromatography with an optimized eluent system or crystallization. | |
| Residual acid or base catalyst. | Neutralize the reaction mixture carefully before extraction. Wash the organic layer with water and brine to remove residual salts. | |
| Difficulty with Purification | Product is an oil and does not crystallize. | Attempt to form a salt (e.g., hydrochloride) which is often more crystalline. Try different solvent systems for crystallization (e.g., ether/hexane, ethyl acetate/heptane). |
| Product streaks on TLC plate. | The free amine may be interacting strongly with the silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. | |
| Poor separation in column chromatography. | Experiment with different solvent systems to improve resolution. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
Data Presentation
Table 1: Comparison of Workup Conditions for Fischer Esterification of 1-Aminocyclobutanecarboxylic Acid
| Parameter | Condition A | Condition B | Condition C |
| Acid Catalyst | H₂SO₄ (catalytic) | SOCl₂ (1.1 eq) | Trimethylsilyl chloride (TMSCl) |
| Solvent | Methanol (large excess) | Methanol | Methanol |
| Reaction Temp. | Reflux | 0 °C to RT | Room Temperature |
| Workup: Neutralization | NaHCO₃ (sat. aq.) | Quench with NaHCO₃ (sat. aq.) | Evaporation, then NaHCO₃ (sat. aq.) |
| Workup: Extraction Solvent | Dichloromethane | Ethyl Acetate | Ethyl Acetate |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Purity (crude) | ~90% | ~95% | >95% |
| Notes | Classic Fischer conditions, requires careful neutralization. | Forms HCl in situ, efficient but requires careful handling of SOCl₂. | Mild conditions, high yield, TMSCl is volatile and easily removed. |
Experimental Protocols
Protocol 1: General Workup Procedure for the Fischer Esterification of 1-Aminocyclobutanecarboxylic Acid
-
Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue with stirring until the effervescence ceases and the pH of the aqueous layer is between 8 and 9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude "this compound".
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Conversion of this compound Hydrochloride to the Free Base
-
Dissolution: Dissolve the hydrochloride salt in deionized water (approximately 10 mL of water per gram of salt).
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is ~8.5.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the free base.
Visualizations
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Scaling Up the Synthesis of Methyl 1-aminocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-aminocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield During Esterification
Question: We are experiencing low yields during the final esterification step to produce this compound. What are the potential causes and solutions?
Answer:
Low yields during the esterification of 1-aminocyclobutanecarboxylic acid or its N-protected derivative can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is optimal for the chosen esterification method. For acid-catalyzed esterification in methanol, refluxing for an extended period (e.g., 2-4 hours) is often necessary.[1]
-
-
Water Content: The presence of water can hinder acid-catalyzed esterification by shifting the equilibrium back towards the carboxylic acid.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. If starting from the hydrochloride salt of the amino acid, ensure it is completely dry.
-
-
Sub-optimal pH: For methods involving a final basic work-up to deprotonate the amine, an incorrect pH can lead to product loss.[1]
-
Solution: Carefully adjust the pH of the aqueous solution to 8-9 using a saturated sodium bicarbonate solution to ensure the free amine is extracted efficiently into the organic phase.[1]
-
-
Inefficient Extraction: The product may not be fully extracted from the aqueous phase.
-
Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate (e.g., 3 x 50 mL for a small-scale reaction).
-
Issue 2: Side Reactions and Impurity Formation
Question: We are observing significant impurity peaks in our crude product. What are the likely side reactions and how can we minimize them?
Answer:
Impurity formation is a common challenge, especially during scale-up. Here are some potential side reactions and mitigation strategies:
-
Dimerization/Polymerization: Under harsh conditions, amino esters can undergo intermolecular condensation to form diketopiperazines or other polymeric byproducts.
-
Solution: Maintain a moderate reaction temperature during esterification and subsequent work-up. Promptly isolate the product after the reaction is complete.
-
-
Incomplete Boc-Deprotection (if applicable): If starting from an N-Boc protected amino acid, residual protecting groups will lead to impurities.
-
Solution: Ensure complete deprotection by using a sufficient excess of strong acid (e.g., concentrated sulfuric acid or HCl in methanol) and adequate reaction time.[1] Monitor the deprotection step by TLC or LC-MS.
-
-
Racemization: While the alpha-carbon of 1-aminocyclobutanecarboxylic acid is not chiral, derivatization at other positions on the ring could lead to stereoisomers. For related chiral amino acids, harsh basic or acidic conditions can cause racemization.
-
Solution: Use mild reaction conditions whenever possible, especially when dealing with chiral analogs.
-
A general troubleshooting workflow for the synthesis is outlined below:
Caption: A general workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at scale?
A1: Two primary routes are commonly considered for the synthesis of α-amino acids and can be adapted for this compound:
-
Esterification of 1-Aminocyclobutanecarboxylic Acid: This is a straightforward method that involves the protection of the amino group (e.g., as a Boc-carbamate), followed by esterification of the carboxylic acid, and subsequent deprotection. A direct esterification of the amino acid hydrochloride salt in methanol with an acid catalyst is also a viable option.[1][2]
-
Methods starting from Cyclobutanone:
-
Strecker Synthesis: This involves the reaction of cyclobutanone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed and esterified.[3][4][5][6]
-
Bucherer-Bergs Reaction: This method uses cyclobutanone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate, which can be subsequently hydrolyzed and esterified to the desired amino acid ester.[7][8][9][10][11]
-
The choice of route for scale-up often depends on factors like the cost and availability of starting materials, safety considerations (especially with cyanide), and the desired purity of the final product.
Q2: What are the key safety considerations when scaling up the synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, consider the following:
-
Use of Cyanide (for Strecker and Bucherer-Bergs routes): Hydrogen cyanide and alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A neutralization plan for any cyanide-containing waste is essential.
-
Exothermic Reactions: Acid-base neutralizations and the addition of strong acids can be highly exothermic. Reagents should be added slowly and with adequate cooling to maintain control over the reaction temperature.
-
Flammable Solvents: The use of flammable solvents like methanol and ethyl acetate requires proper grounding of equipment to prevent static discharge and the use of intrinsically safe equipment in a well-ventilated area.
-
Pressure Build-up: Reactions that evolve gas (e.g., from the use of carbonates) should be conducted in vessels that are not sealed to avoid pressure build-up.
Q3: How can the purification of this compound be optimized for large-scale production?
A3: At a larger scale, purification by chromatography can be costly and time-consuming. The preferred methods for industrial-scale purification are:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is ideal. This involves screening various solvents and solvent mixtures to find conditions that provide high purity and yield. The hydrochloride salt of the product is often a crystalline solid and can be a good candidate for purification by crystallization.
-
Distillation: If the free base of this compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: A well-designed series of extractions during the work-up can significantly improve the purity of the crude product, potentially reducing the burden on the final purification step.
Experimental Protocols
Protocol 1: Two-Step Synthesis from 1-Aminocyclobutanecarboxylic Acid
This protocol is based on a reported laboratory-scale synthesis and may require optimization for scale-up.[1]
Step 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid
-
Dissolve 1-aminocyclobutanecarboxylic acid in a 0.5M sodium hydroxide solution.
-
Add 1,4-dioxane and di-tert-butyl dicarbonate.
-
Stir the reaction mixture for 15 hours at room temperature.
-
Extract the aqueous phase with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.
-
Extract the product, 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Esterification and Deprotection
-
Dissolve the N-Boc protected amino acid in methanol at 0°C.
-
Slowly add concentrated sulfuric acid.
-
Reflux the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product, this compound, with ethyl acetate.
-
Wash the combined organic phases with distilled water and saturated sodium chloride solution, and dry over sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the final product.
The overall synthetic pathway is depicted below:
Caption: Diagram of the two-step synthesis of this compound.
Quantitative Data
The following table summarizes typical reaction parameters that can be optimized during the scale-up of the esterification step. The values presented are illustrative and should be optimized for each specific scale and equipment.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 100kg) |
| Reactant Ratio (Acid:MeOH) | 1 : 20 (v/v) | 1 : 10 (v/v) | 1 : 5-8 (v/v) |
| Catalyst Loading (H2SO4) | 5-10 mol% | 3-7 mol% | 2-5 mol% |
| Reaction Temperature | Reflux (~65°C) | 60-65°C | 55-60°C (with efficient heat exchange) |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | 70-85% | 65-80% | 60-75% |
Note: As the scale increases, reaction times may need to be extended to ensure complete conversion, and catalyst loading may be adjusted to manage exotherms and reduce costs. Yields may also vary with the efficiency of work-up and isolation at different scales.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bucherer-Bergs Reaction [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Polymerization Issues
This guide provides solutions in a question-and-answer format to common problems encountered during polymerization reactions, tailored for researchers, scientists, and drug development professionals.
FAQ 1: Why is my monomer conversion low or the reaction stalled?
Answer:
Low monomer conversion is a frequent issue that can stem from several factors, often related to reagent purity or reaction conditions.[1] The most common causes include the presence of inhibitors, impurities in the monomer or solvent, deactivated initiators, or suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Inhibitors: Monomers are often shipped with inhibitors (e.g., MEHQ, BHT) to prevent spontaneous polymerization during storage.[3] These must be removed before the reaction, as they are designed to scavenge the exact radical species you need for initiation.
-
Oxygen: Dissolved oxygen is a powerful inhibitor of many radical polymerizations.[2][4] Ensure all reagents are thoroughly deoxygenated and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Impurities: Water, acidic, or basic impurities in the monomer or solvent can terminate the polymerization by reacting with the initiator or catalyst.[1] Monomer should be purified (e.g., by distillation or passing through an alumina column) and solvents should be dried.
-
Initiator/Catalyst Issues: The initiator or catalyst may have degraded due to improper storage.[1] It's crucial to store these reagents under the recommended conditions (e.g., inert atmosphere, low temperature). A small-scale test with a reliable monomer can confirm initiator activity.[1]
-
Incorrect Stoichiometry: An incorrect ratio of monomer to initiator will directly impact the final conversion and molecular weight.[2] Carefully check all calculations and measurements.
-
Suboptimal Temperature: Polymerization rates are highly sensitive to temperature.[1][5] Lower temperatures can slow the reaction to a halt, while excessively high temperatures can cause initiator decomposition or unwanted side reactions.[1]
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low monomer conversion.
Table 1: General Parameter Adjustments for Low Conversion
| Parameter | Issue | Recommended Adjustment | Rationale |
| Temperature | Reaction too slow | Increase temperature by 5-10 °C | Increases propagation rate constant. |
| Side reactions occurring | Decrease temperature | Minimizes unwanted side reactions or catalyst decomposition.[1] | |
| Initiator Conc. | Slow initiation/induction period | Increase concentration by 10-20% | A higher concentration can help consume residual inhibitors like oxygen more quickly.[2] |
| Monomer Conc. | Low propagation rate | Increase monomer concentration | Reaction rate is often first-order with respect to monomer concentration. |
| Reaction Time | Incomplete reaction | Extend reaction time | Allows the reaction to proceed closer to completion. |
Key Experimental Protocol: Inhibitor Removal via Basic Alumina Column
This protocol is effective for removing phenolic inhibitors like MEHQ from acrylate and methacrylate monomers.[3][6]
-
Column Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[6]
-
Packing: Prepare a slurry of basic activated alumina in a dry, non-polar solvent (e.g., hexane). Pour the slurry into the column and tap gently to ensure even packing, aiming for a bed height of 5-10 cm.[6]
-
Elution: Carefully add the monomer (neat or dissolved in a minimal amount of solvent) to the top of the alumina bed.
-
Collection: Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask. The phenolic inhibitor will be adsorbed onto the alumina.[3]
-
Storage: Use the purified monomer immediately, as it is now prone to spontaneous polymerization. If brief storage is necessary, keep it at low temperature under an inert atmosphere in the dark.[6]
FAQ 2: Why is my polymer's polydispersity index (PDI) high and uncontrolled?
Answer:
A high polydispersity index (PDI, or Đ) indicates a broad distribution of polymer chain lengths, which is a common sign of poor control in living or controlled polymerization techniques like ATRP or RAFT.[7] This can be caused by impurities that terminate chains, slow initiation relative to propagation, or irreversible chain transfer reactions.
Potential Causes & Solutions:
-
Slow Initiation: If initiation is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Ensure you are using an efficient initiator for your specific monomer and conditions.
-
Impurities: As with low conversion, impurities can act as terminating agents, killing chains prematurely and broadening the PDI.[5] Rigorous purification of all reagents is critical.
-
Incorrect Stoichiometry: The ratio of initiator to chain transfer agent (in RAFT) or catalyst/ligand (in ATRP) is critical for maintaining control.[8] An excess of initiator can lead to uncontrolled polymerization.
-
High Temperature: Excessive heat can increase the rate of termination or side reactions, leading to a loss of "living" character and a higher PDI.[1]
-
High Conversion: At very high monomer conversions, the concentration of propagating species decreases, which can increase the probability of termination reactions and broaden the PDI.
Factors Influencing Polydispersity
Caption: Key factors that contribute to a high polydispersity index (PDI).
Table 2: Interpreting Gel Permeation Chromatography (GPC) Results
| Parameter | Ideal Controlled Polymerization | Symptom of Poor Control | Potential Cause |
| PDI (Đ) | < 1.3 (typically < 1.1 for RAFT/ATRP) | > 1.5 | Slow initiation, termination, chain transfer |
| Distribution | Symmetrical, monomodal Gaussian peak | Tailing, shouldering, or bimodal peak | Multiple active species, slow initiation, degradation |
| Mn vs. Theoretical | Close agreement with calculated Mn | Significant deviation | Poor initiation efficiency, calculation errors |
| Peak Shift | Shifts cleanly to higher MW with conversion | Stationary low MW peak remains | Incomplete initiation, presence of dead polymer |
Key Experimental Protocol: Gel Permeation Chromatography (GPC/SEC) Analysis
GPC (also known as Size Exclusion Chromatography, SEC) is the standard technique for measuring a polymer's molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).[9][10]
-
Sample Preparation: Accurately weigh ~2-3 mg of the dry polymer sample. Dissolve the polymer in a suitable, filtered mobile phase (e.g., THF, Chloroform) to a final concentration of 1-2 mg/mL.[10][11] Ensure the polymer is fully dissolved.
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the GPC columns.[10]
-
System Setup: The GPC system should be equipped with a suitable column set for the expected molecular weight range and a detector (typically a refractive index, RI, detector).[10] The system must be calibrated with polymer standards of known molecular weight (e.g., polystyrene).
-
Injection & Analysis: Inject the filtered sample into the GPC system.[11] The polymer molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.[9]
-
Data Processing: The resulting chromatogram is used to calculate Mn, Mw, and PDI relative to the calibration standards.
FAQ 3: Why are my polymerization results inconsistent between batches?
Answer:
Batch-to-batch inconsistency is a frustrating problem that often points to subtle variations in starting materials or experimental setup.[5] Achieving reproducibility requires stringent control over all parameters.
Potential Causes & Solutions:
-
Reagent Purity: The purity of monomers, solvents, and initiators can vary between different supplier lots. A new bottle of monomer may have a different level of inhibitor or trace impurities. It is good practice to purify all reagents for every batch.[5]
-
Atmospheric Control: Inconsistent deoxygenation or a small leak in the inert atmosphere setup can lead to variable amounts of oxygen in the reaction, causing unpredictable induction periods or termination.
-
Temperature Fluctuations: Minor differences in the reaction temperature, perhaps due to variations in oil bath temperature or ambient lab conditions, can significantly alter reaction kinetics.[5][12]
-
Weighing/Measuring Errors: Small errors in measuring critical components like the initiator or chain transfer agent can have a large impact on the final polymer properties. Ensure balances are calibrated and proper liquid handling techniques are used.
Batch Inconsistency Troubleshooting Checklist
Caption: A checklist for systematically troubleshooting batch-to-batch inconsistency.
FAQ 4: I'm having issues with post-polymerization modification for a polymer-drug conjugate. What could be wrong?
Answer:
Synthesizing polymer-drug conjugates (PDCs) by modifying a pre-formed polymer presents its own set of challenges.[13] Low conjugation efficiency can be due to steric hindrance, poor reactivity of the functional groups, or undesirable side reactions.[14]
Potential Causes & Solutions:
-
Steric Hindrance: The drug molecule may be too bulky to efficiently access the reactive sites on the polymer backbone, especially if the polymer is densely coiled in solution. Changing the solvent to better solvate the polymer chain can help.
-
Poor Reactivity: The chosen coupling chemistry (e.g., EDC/NHS, click chemistry) may not be optimal. Ensure the pH and other conditions are ideal for the specific reaction. The functional groups on the polymer may have degraded or may be less accessible than anticipated.
-
Side Reactions: The drug or polymer may have other functional groups that compete in side reactions, consuming reagents and lowering the yield of the desired conjugate. Protection of these groups may be necessary.
-
Purification: Removing the unreacted drug and coupling agents from the final polymer-drug conjugate can be difficult and may lead to perceived low efficiency if the purification is incomplete. Techniques like dialysis or tangential flow filtration are often required.
General Polymer-Drug Conjugation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. benchchem.com [benchchem.com]
- 7. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. selectscience.net [selectscience.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methyl 1-aminocyclobutanecarboxylate and Methyl 1-aminocyclopropanecarboxylate in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of available building blocks, cyclic α,α-disubstituted amino acids have garnered significant attention for their ability to impose rigid conformational constraints. This guide provides a detailed comparison of two prominent members of this class: Methyl 1-aminocyclobutanecarboxylate (Ac4c) and Methyl 1-aminocyclopropanecarboxylate (Ac3c), to aid researchers in their selection for peptide modification.
Introduction to Conformational Constraints in Peptides
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of conformations in solution, and only a subset of these are biologically active. This conformational flexibility can lead to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. By incorporating conformationally constrained amino acids like Ac4c and Ac3c, the peptide backbone is forced to adopt a more defined and stable structure, which can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties.
This compound (Ac4c): A Promoter of Helices and Turns
This compound, derived from 1-aminocyclobutane-1-carboxylic acid (Ac4c), is a potent inducer of secondary structures in peptides. Its cyclobutyl ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, favoring conformations that lead to the formation of β-turns and helical structures.[1][2][3][4]
Key Properties and Effects:
-
Conformational Preference: Ac4c strongly promotes the formation of β-turns and 310-helices.[3] This is attributed to the expanded N-Cα-C' bond angle within the cyclobutyl moiety.[3]
-
Metabolic Stability: Peptides incorporating Ac4c have demonstrated significantly increased resistance to enzymatic degradation. For example, analogs of the immunomodulatory peptide tuftsin containing Ac4c exhibited high resistance to hydrolysis in human serum.[5]
-
Biological Activity: The conformational rigidity imparted by Ac4c can lead to enhanced biological activity. In the same tuftsin analogs, some Ac4c-containing peptides were considerably more active than the parent peptide in stimulating interleukin-6 (IL-6) secretion.[5]
Methyl 1-aminocyclopropanecarboxylate (Ac3c): Inducer of Turn-Like Structures
Methyl 1-aminocyclopropanecarboxylate, the ester form of 1-aminocyclopropane-1-carboxylic acid (Ac3c or ACC), is another effective tool for introducing conformational constraints. The highly strained cyclopropyl ring imposes even more severe restrictions on the peptide backbone's flexibility.
Key Properties and Effects:
-
Conformational Preference: The incorporation of Ac3c favors geometries in the bridge region of the Ramachandran plot, which often results in the formation of γ-turns or other turn-like structures.
-
Structural Rigidity: The cyclopropane ring provides a high degree of rigidity, which can be beneficial for locking a peptide into its bioactive conformation.
-
Metabolic Stability: Similar to other conformationally constrained amino acids, the inclusion of Ac3c is expected to enhance resistance to proteolysis, although specific comparative data with Ac4c is limited.
Head-to-Head Comparison: Ac4c vs. Ac3c
Direct comparative studies of Ac4c and Ac3c within the same peptide scaffold are scarce in the published literature. However, based on their individual characteristics, a qualitative comparison can be made to guide the selection process.
| Feature | This compound (Ac4c) | Methyl 1-aminocyclopropanecarboxylate (Ac3c) |
| Ring Size | 4-membered cyclobutane | 3-membered cyclopropane |
| Primary Induced Secondary Structure | β-turns, 310-helices[3] | γ-turns, turn-like structures |
| Degree of Conformational Restriction | High | Very High |
| Reported Impact on Biological Activity | Can significantly enhance activity[5] | Can modulate activity by inducing specific turns |
| Reported Impact on Metabolic Stability | High resistance to enzymatic hydrolysis[5] | Expected to increase stability due to rigidity |
Table 1: Comparative Properties of Ac4c and Ac3c in Peptides
Experimental Protocols
The synthesis of peptides containing these sterically hindered amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols with some modifications to ensure efficient coupling.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (including Fmoc-Ac4c-OH or Fmoc-Ac3c-OH) with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Considerations for Ac4c and Ac3c Incorporation:
Due to the steric hindrance of these α,α-disubstituted amino acids, coupling reactions may be slower and less efficient. To overcome this, the following adjustments are often necessary:
-
Double Coupling: Perform the coupling step twice to ensure complete reaction.
-
Extended Coupling Times: Increase the reaction time for the coupling step.
-
Stronger Coupling Reagents: Utilize more potent coupling reagents like HATU or COMU.
-
Microwave-Assisted Synthesis: Employ microwave irradiation to accelerate the coupling reaction.
Workflow for Peptide Synthesis and Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure of conformationally constrained peptides: from model compounds to bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 1-aminocyclobutanecarboxylate Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of "Methyl 1-aminocyclobutanecarboxylate," focusing on their role as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is intended to support research and development efforts in neurology and medicinal chemistry by offering a structured overview of structure-activity relationships, experimental data, and detailed methodologies for assessing biological activity.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a significant focus of drug discovery programs.
Cyclic amino acid analogs, including derivatives of 1-aminocyclobutanecarboxylic acid, have emerged as a promising class of NMDA receptor antagonists. The rigid cyclobutane scaffold allows for precise conformational restriction of the molecule, which can lead to enhanced selectivity and potency. This guide focuses on the comparative biological activity of 3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives, highlighting key structural modifications that influence their antagonist potency.
Data Presentation: Comparative Activity of 1-Aminocyclobutanecarboxylate Analogs
The following table summarizes the NMDA receptor antagonist activity of various 3-substituted 1-aminocyclobutanecarboxylic acid analogs. The data is based on electrophysiological studies on neonatal rat motoneurons, which provide a reliable measure of NMDA receptor antagonism.[1] The potency is presented relative to the standard competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).
| Compound ID | 3-Substituent | Stereochemistry | NMDA Antagonist Potency (Relative to D-AP5) | Anticonvulsant Activity |
| 4b | 2'-Carboxyethyl | cis | More potent | Parallels NMDA antagonism |
| 24 | 2'-Carboxyethyl | trans | More potent | Parallels NMDA antagonism |
| 35 | 2'-Phosphonoethyl | cis | More potent | Parallels NMDA antagonism |
| 40 | 2'-Phosphonoethyl | trans | More potent | Parallels NMDA antagonism |
| Unsubstituted | - | - | Less potent | Weak |
| Other Alkyl Substituents | e.g., Methyl, Propyl | cis/trans | Generally less potent | Weak to moderate |
Key Findings from Structure-Activity Relationship (SAR) Studies:
-
Potency Enhancement: The introduction of a 2'-carboxyethyl or a 2'-phosphonoethyl moiety at the 3-position of the cyclobutane ring significantly enhances NMDA receptor antagonist activity compared to the unsubstituted parent compound.[1]
-
Stereochemistry: Both cis and trans isomers of the active analogs exhibit high potency, suggesting some flexibility in the binding pocket of the NMDA receptor.[1]
-
Correlation with Anticonvulsant Activity: The in vitro NMDA receptor antagonist activity of these analogs generally correlates well with their in vivo anticonvulsant activity, as demonstrated in audiogenic seizure models in mice.[1]
-
Equipotency with Standards: The most potent analogs (4b, 24, 35, and 40) were found to be approximately equipotent with [3-(±)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate (CPP), a well-established potent NMDA receptor antagonist.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound analogs.
Electrophysiological Assessment of NMDA Receptor Antagonism (Whole-Cell Patch-Clamp)
This method directly measures the inhibition of NMDA receptor-mediated currents in neurons.
a. Cell Preparation:
-
Primary neuronal cultures (e.g., neonatal rat motoneurons or hippocampal neurons) are prepared and plated on coverslips.
-
Alternatively, HEK293 cells transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) can be used for more defined pharmacological profiling.
b. Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid, aCSF) containing: 124 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 0 mM MgCl₂ (to relieve Mg²⁺ block), 10 mM D-glucose, and 10 mM HEPES, pH adjusted to 7.4.
-
The external solution also contains tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels and picrotoxin (50 µM) to block GABA-A receptors.
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with an internal solution containing: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, and 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.
c. Recording Procedure:
-
A whole-cell patch-clamp configuration is established on a selected neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor-mediated currents are evoked by local application of a solution containing NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).
-
After establishing a stable baseline of NMDA-evoked currents, the analog to be tested is co-applied with the agonist solution at increasing concentrations.
-
The inhibition of the NMDA-evoked current at each concentration is recorded.
-
A washout period with the agonist solution alone is performed to check for reversibility of the antagonist effect.
d. Data Analysis:
-
The peak amplitude of the inward current is measured for each condition.
-
The percentage of inhibition is calculated for each concentration of the analog.
-
The data are plotted as a concentration-response curve, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a logistic function.
Calcium Imaging Assay for NMDA Receptor Activity
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation.
a. Cell Preparation and Dye Loading:
-
Cells (primary neurons or cell lines expressing NMDA receptors) are seeded in a 96- or 384-well black-walled, clear-bottom plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a loading buffer for 30-60 minutes at 37°C.
-
After loading, the cells are washed with an assay buffer (similar to the external solution in patch-clamp, with low or no Mg²⁺) to remove extracellular dye.
b. Assay Procedure:
-
A baseline fluorescence measurement is taken using a fluorescence plate reader or a fluorescence microscope.
-
The cells are then stimulated with a solution containing NMDA and glycine.
-
In an antagonist screening mode, the cells are pre-incubated with the test analogs for a defined period before the addition of the agonist.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored over time.
c. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is quantified.
-
For antagonist testing, the reduction in the agonist-induced fluorescence signal in the presence of the analog is calculated.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the analog concentration.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Competitive Antagonism
Caption: Competitive antagonism at the NMDA receptor by a this compound analog.
Experimental Workflow for Screening Analogs
Caption: A typical experimental workflow for the screening and optimization of novel NMDA receptor antagonists.
References
Structural Analysis of Peptides Containing Methyl 1-aminocyclobutanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural features of peptides incorporating Methyl 1-aminocyclobutanecarboxylate (Ac4c), a Cα,α-disubstituted amino acid known to induce specific conformational constraints. The inclusion of such residues is a key strategy in peptidomimetic design to enhance biological activity and metabolic stability. This document summarizes key experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, offers detailed experimental protocols, and visualizes relevant biological pathways.
Introduction to this compound (Ac4c) in Peptide Structure
This compound, the methyl ester of 1-aminocyclobutanecarboxylic acid (Ac4c), is a non-proteinogenic amino acid that, when incorporated into a peptide backbone, significantly restricts the available conformational space. This restriction is primarily due to the steric hindrance imposed by the cyclobutyl ring at the α-carbon. Studies have shown that the Ac4c residue is an effective promoter of β-turns and helical structures within peptides, making it a valuable tool for designing conformationally constrained peptide analogues with potentially enhanced therapeutic properties.[1]
Comparative Structural Data
The following tables summarize the key structural parameters obtained from X-ray diffraction analysis of peptides containing the Ac4c residue. These peptides, with varying sequences and lengths, demonstrate the conformational preferences induced by this unique amino acid. The data is primarily sourced from the foundational work of Toniolo et al. (1997), which systematically investigated the structural propensities of Ac4c in model peptides.
Table 1: Key Torsion Angles (Φ, Ψ) from X-ray Crystallography of Ac4c-Containing Peptides
| Peptide Sequence | Residue | Φ (°) | Ψ (°) | Conformation |
| Z-(Ac4c)₃-OtBu | Ac4c(1) | 58.3 | -49.5 | Type I/III β-turn |
| Ac4c(2) | -55.6 | -35.2 | Helical | |
| Ac4c(3) | -59.1 | -36.8 | Helical | |
| Z-Ac4c-(L-Ala)₂-OMe | Ac4c(1) | -54.9 | -40.1 | Helical |
| Ala(2) | -65.2 | -38.5 | Helical | |
| Ala(3) | -133.4 | 143.7 | Extended | |
| Z-L-Ala-Ac4c-L-Ala-OMe | Ala(1) | -70.1 | 145.2 | Extended |
| Ac4c(2) | 55.8 | 38.7 | Type I/III β-turn | |
| Ala(3) | -138.9 | 140.2 | Extended | |
| Z-(Ac4c)₄-OtBu | Ac4c(1) | 57.2 | -48.3 | Type I/III β-turn |
| Ac4c(2) | -56.1 | -34.9 | Helical | |
| Ac4c(3) | -58.5 | -37.2 | Helical | |
| Ac4c(4) | -57.7 | -35.5 | Helical |
Note: The crystallographic data for bond lengths and other angles were not available in the accessed literature. The torsion angles clearly indicate a strong preference for helical and β-turn conformations induced by the Ac4c residue.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and structural analysis of peptides containing Ac4c, based on established methodologies in the field.
Solution-Phase Peptide Synthesis of Ac4c-Containing Peptides
This protocol outlines the general steps for the synthesis of a protected peptide containing Ac4c in solution.
Materials:
-
N-protected (e.g., Z- or Boc-) Ac4c and other amino acids
-
C-protected (e.g., -OMe or -OtBu) amino acids
-
Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)
-
Reagents for deprotection (e.g., H₂/Pd-C for Z-group, TFA for Boc-group)
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
C-terminal amino acid protection: The C-terminal amino acid is protected as a methyl or t-butyl ester.
-
N-terminal deprotection of the second amino acid: The N-protecting group of the second amino acid (e.g., Z-Ac4c-OH) is removed. For a Z-group, this is typically done by catalytic hydrogenation (H₂ gas with a Palladium catalyst).
-
Coupling: The deprotected amino acid is coupled with the N-protected C-terminal amino acid ester using a coupling agent like Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) in an anhydrous solvent like DCM or DMF. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove by-products (like DCU). The filtrate is washed successively with dilute acid, base, and brine, then dried over anhydrous sodium sulfate. The crude dipeptide is purified by silica gel column chromatography.
-
Chain elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: All protecting groups are removed in the final step to yield the desired peptide.
¹H-NMR Spectroscopy for Conformational Analysis
This protocol describes the general procedure for acquiring and analyzing ¹H-NMR spectra to determine the solution conformation of Ac4c-peptides.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 1-5 mM.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H-NMR spectrum.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to identify spin-spin coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
Temperature-dependent ¹H-NMR studies can be performed to identify intramolecularly hydrogen-bonded amide protons, which show a smaller temperature coefficient (dδ/dT).
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acid residues using the 1D and 2D spectra.
-
Conformational Constraints:
-
NOE-derived distance restraints: The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. These are used to calculate interproton distances.
-
³J-coupling constants: The magnitude of the ³J(HN-Hα) coupling constant can be related to the backbone dihedral angle Φ via the Karplus equation.
-
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
X-ray Crystallography for Solid-State Structure Determination
This protocol outlines the general workflow for determining the crystal structure of an Ac4c-containing peptide.
Procedure:
-
Crystallization:
-
Dissolve the purified peptide in a suitable solvent or solvent mixture to a high concentration.
-
Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion against a variety of precipitants (e.g., polyethylene glycols, salts) at different pH values and temperatures.
-
-
Data Collection:
-
Mount a single, well-diffracting crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., rotating anode or synchrotron).
-
-
Data Processing:
-
Integrate the diffraction spots and scale the data using appropriate software (e.g., HKL2000, XDS). This yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
-
Structure Solution and Refinement:
-
The phase problem is solved using methods like direct methods (for small molecules) or molecular replacement (if a similar structure is known).
-
An initial electron density map is generated, into which a model of the peptide is built.
-
The model is refined against the experimental data using software like SHELXL or REFMAC5, adjusting atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction patterns.
-
-
Validation: The final structure is validated using tools like PROCHECK or MolProbity to assess its stereochemical quality.
Signaling Pathways and Biological Context
Peptides containing Ac4c have been explored as analogs of bioactive peptides. For instance, tuftsin, a natural immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), has been modified with Ac4c analogs. These analogs have shown enhanced stability and, in some cases, increased biological activity, such as stimulating the secretion of interleukin-6 (IL-6) from macrophages.
Tuftsin Signaling Pathway
Tuftsin exerts its effects by binding to the Neuropilin-1 (NRP1) receptor on macrophages and other immune cells. This interaction is believed to trigger a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.
Interleukin-6 (IL-6) Signaling in Macrophages
The stimulation of IL-6 secretion by Ac4c-tuftsin analogs is significant as IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity. In macrophages, IL-6 signaling primarily proceeds through the JAK-STAT pathway.
Conclusion
The incorporation of this compound into peptides provides a powerful strategy for constraining their conformation, primarily into β-turn and helical structures. This structural control is essential for the rational design of peptidomimetics with improved pharmacological profiles. The data and protocols presented in this guide offer a foundational resource for researchers working in this area, facilitating the synthesis, structural elucidation, and biological evaluation of novel Ac4c-containing peptides. Further exploration of these constrained peptides as modulators of pathways like the tuftsin and IL-6 signaling cascades holds significant promise for the development of new therapeutic agents.
References
A Comparative Guide to the Purity Validation of Methyl 1-aminocyclobutanecarboxylate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of "Methyl 1-aminocyclobutanecarboxylate" purity. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. Ensuring its purity is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This guide explores two powerful analytical techniques, HPLC and NMR, for the quantitative determination of purity and the identification of potential impurities.
Comparison of HPLC and NMR for Purity Analysis
Both HPLC and NMR offer robust methods for purity assessment, each with distinct advantages and limitations. The choice between the two often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.
| Feature | HPLC | NMR |
| Principle | Separation based on polarity and interaction with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative purity determination and separation of impurities. | Structural elucidation, identification, and quantification of the main component and impurities. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). |
| Resolution | Excellent for separating structurally similar compounds. | Generally lower for complex mixtures, but excellent for resolving signals from different protons within a molecule. |
| Quantification | Requires a reference standard of known purity for the analyte. | Can be used for absolute quantification (qNMR) with a certified internal standard. |
| Impurity Identification | Retention time provides limited structural information. Hyphenation with Mass Spectrometry (LC-MS) is often required for identification. | Provides detailed structural information of the main component and impurities based on chemical shifts, coupling constants, and integration. |
| Throughput | Relatively high, suitable for routine quality control. | Lower, but can provide more comprehensive information in a single experiment. |
| Sample Requirements | Requires soluble samples, may require derivatization for detection. | Requires soluble samples in a deuterated solvent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity determination of this compound without derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (4.6 mm x 150 mm, 3.5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
-
Analysis:
-
Inject the standard solution followed by the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method) or against the peak area of the reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio close to 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse sequence: A simple 90° pulse-acquire sequence (e.g., zg30 in Bruker systems).
-
Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Acquisition time (aq): At least 3 seconds.
-
Number of scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl ester singlet (~3.7 ppm) is a good candidate for integration.
-
-
Purity Calculation:
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of the Validation Workflow
Caption: Workflow for purity validation of this compound.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound. HPLC is well-suited for high-throughput purity screening and quality control due to its high sensitivity and resolving power. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and offers invaluable structural information about any impurities present. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of structural information. For comprehensive characterization, a combination of both techniques is often the most rigorous approach.
A Comparative Guide to Cyclobutane and Cyclohexane Amino Acids in Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a cornerstone strategy in modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the most powerful tools in this endeavor are cyclic amino acids, which rigidly constrain the peptide backbone. This guide provides an objective, data-supported comparison of two prominent classes: cyclobutane and cyclohexane amino acids, detailing their impact on peptide structure, biological activity, and providing key experimental methodologies.
Structural and Conformational Analysis
The primary distinction between cyclobutane and cyclohexane amino acids lies in the conformational constraints imposed by their respective ring sizes. The smaller, more strained cyclobutane ring offers a different geometric profile compared to the larger, more flexible cyclohexane ring.
-
Cyclobutane Amino Acids (CBAAs): The four-membered ring of CBAAs is highly rigid and typically adopts a puckered or "butterfly" conformation.[1] This rigidity severely limits the available Ramachandran space for the peptide backbone.[2] The incorporation of CBAAs, particularly β-CBAAs, has been shown to be a powerful inducer of β-turn structures, which are critical for molecular recognition in many biological processes.[3] The cis or trans configuration of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide's folding pattern.[3]
-
Cyclohexane Amino Acids (CHAAs): The six-membered ring of CHAAs is significantly more flexible than cyclobutane, with the chair conformation being the most stable and virtually free of ring strain.[4][5] The substituents on the ring can occupy either axial or equatorial positions, leading to distinct conformational outcomes. Peptides incorporating trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) have been shown to robustly fold into stable 14-helical secondary structures.[6] This makes CHAAs excellent tools for mimicking or stabilizing helical regions of bioactive peptides.[6]
Comparative Biological Profile
The distinct structural consequences of incorporating cyclobutane versus cyclohexane amino acids translate into significant differences in their biological profiles, particularly concerning enzymatic stability and receptor affinity.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data gleaned from various studies. It is important to note that these data points are from different peptide systems and serve as representative examples of the properties conferred by each class of cyclic amino acid.
Table 1: Impact on Peptide Conformation
| Amino Acid Type | Representative Residue | Observed Secondary Structure | Key Dihedral Angles (φ, ψ) |
| Cyclobutane | (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) | Consecutive β-turns (Type III) | Resemble (-60°, -30°) |
| Cyclohexane | trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) | 14-Helix | φ ≈ 160° (from 3J(HN-Hβ) couplings) |
Table 2: Comparative Biological Activity
| Property | Cyclobutane Amino Acid Example | Result | Cyclohexane Amino Acid Example | Result |
| Enzymatic Stability | Tuftsin analogs with 2,4-methano amino acids | High resistance to hydrolysis in human serum compared to native tuftsin | Not explicitly quantified in reviewed literature, but generally high stability is a known feature. | Peptides with unnatural amino acids are generally more resistant to proteases.[7][8] |
| Receptor Binding Affinity | Neuropeptide Y (NPY) C-terminal analogs with β-CBAAs | Exclusive binding to Y4 receptor subtype.[3] | Phenylalanine analog with a cyclohexane ring (c6Phe) | Modulates backbone to stabilize different β-turns, impacting receptor fit. |
| Cell Permeability | Hybrid β,γ-peptides with rigid β-CBAA | Precludes acquisition of a defined conformation suitable for cell uptake.[3] | Not directly compared in reviewed literature. | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature.
Experimental Workflow for Peptidomimetic Evaluation
Protocol 1: Synthesis of Fmoc-Protected Amino Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS).[9]
-
Dissolution: Dissolve the free cyclobutane or cyclohexane amino acid in a basic aqueous solution (e.g., using sodium carbonate or a similar base).
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (typically 1.05 equivalents) in an organic solvent like dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and perform an ether wash to remove unreacted Fmoc reagent.
-
Precipitation: Acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.
-
Extraction and Purification: Extract the product using an organic solvent such as ethyl acetate. The organic layers are then washed, dried, and the solvent is evaporated to yield the purified Fmoc-amino acid.[9]
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This assay measures the resistance of a peptide to degradation by proteases present in serum.[7][10]
-
Peptide Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mM in sterile water or an appropriate buffer).
-
Incubation: Mix the peptide solution with fresh human serum (e.g., in a 1:1 volume ratio) and incubate at 37°C with gentle shaking.[10]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as 10% trichloroacetic acid (TCA), and incubating on ice.[10] This step also precipitates the serum proteins.
-
Protein Removal: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation fragments, by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Quantification: Determine the percentage of intact peptide remaining at each time point by measuring the peak area. The half-life (t½) is then calculated by plotting the percentage of remaining peptide against time.
Protocol 3: Competitive Receptor Binding Assay
This assay is used to determine the binding affinity (typically as an IC50 or Ki value) of the synthesized peptide mimetic for its target receptor.[11][12]
-
Reagents:
-
Radioligand: A known ligand for the target receptor that is labeled with a radioisotope (e.g., ¹²⁵I or ³H).
-
Receptor Source: A preparation of cell membranes or purified receptors that express the target of interest.
-
Test Compound: The synthesized peptide mimetic at various concentrations.
-
Assay Buffer: A buffer optimized for the specific receptor-ligand interaction, often containing protease inhibitors.
-
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test peptide.
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a filter mat (e.g., glass fiber pre-treated with polyethylenimine) that traps the membranes while allowing the free ligand to pass through.[11]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Both cyclobutane and cyclohexane amino acids are powerful tools for constraining peptide conformations, enhancing enzymatic stability, and improving receptor selectivity. The choice between them is dictated by the desired structural outcome.
-
Cyclobutane amino acids are ideal for inducing tight, rigid β-turn structures, making them suitable for mimicking turn regions of a native peptide ligand or for exploring pharmacophores that require a sharp change in backbone direction.
-
Cyclohexane amino acids , particularly in their trans-configuration, are exceptionally effective at nucleating and stabilizing helical conformations. They are the preferred choice when the target interaction is known to involve a helical motif.
Ultimately, the rational selection and incorporation of these cyclic building blocks, guided by the comparative principles outlined in this guide, will continue to drive the development of next-generation peptide mimetics with superior therapeutic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potential of Methyl 1-aminocyclobutanecarboxylate Derivatives as NMDA Receptor Antagonists
A new class of compounds, derivatives of Methyl 1-aminocyclobutanecarboxylate, is demonstrating significant promise as potent and selective inhibitors of the N-Methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Emerging research indicates that certain analogues within this chemical family exhibit superior inhibitory activity compared to established NMDA receptor antagonists, highlighting their potential for the development of novel therapeutics for neurological disorders.
Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated for their ability to block the activity of the NMDA receptor. Studies have shown that these compounds can be highly selective for this receptor, with some demonstrating greater potency than the standard competitive antagonist, D-2-amino-5-phosphonopentanoate (D-AP5)[1]. The antagonistic activity of these derivatives at the NMDA receptor has been linked to anticonvulsant effects, suggesting their potential utility in conditions characterized by excessive neuronal excitation[1].
While specific quantitative data for many this compound derivatives remains proprietary or embedded in broader studies, the parent compound, 1-aminocyclobutane-1-carboxylic acid (ACBC), has been reported to act as a non-competitive NMDA receptor antagonist with an IC50 value of approximately 35 µM. This provides a baseline for understanding the inhibitory potential of this structural class.
Comparative Efficacy of NMDA Receptor Antagonists
To contextualize the potential of this compound derivatives, it is essential to compare their inhibitory efficacy with that of known NMDA receptor antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several standard antagonists.
| Compound | Target/Assay Condition | IC50 (µM) | Reference |
| Memantine | NMDA receptor in hippocampal neurons | 1.04 ± 0.26 | [2] |
| Ketamine | NMDA receptor in hippocampal neurons | 0.43 ± 0.10 | [2] |
| Amantadine | NMDA receptor in hippocampal neurons | 18.6 ± 0.9 | [2] |
| (+)-MK-801 | NMDA receptor in hippocampal neurons | 0.12 ± 0.01 | [2] |
| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | Non-competitive NMDA receptor antagonist | ~35 |
Note: The IC50 values presented are from a specific study on rat hippocampal neurons and may vary depending on the experimental conditions and cell type used.
Experimental Protocols
The evaluation of NMDA receptor antagonism by this compound derivatives typically involves in vitro cellular assays that measure the influx of calcium ions through the NMDA receptor channel.
Fluorescence-Based Intracellular Calcium Assay
This is a common method used to screen for and characterize NMDA receptor antagonists.
Principle: This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the activation of NMDA receptors. The change in calcium levels is monitored using a fluorescent calcium indicator dye.
Detailed Methodology:
-
Cell Culture: A stable cell line expressing NMDA receptors, such as a baby hamster kidney (BHK-21) cell line with an inducible expression system for the NR1 and NR2D subunits, is used. The cells are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates at a density that ensures they are in the exponential growth phase during the experiment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization and loading. To prevent cytotoxicity from basal NMDA receptor activity during dye loading, a competitive glycine site antagonist like 7-chlorokynurenic acid (7-CKA) may be added.
-
Compound Incubation: After dye loading and a brief equilibration period, the test compounds (this compound derivatives and reference antagonists) are added to the wells at various concentrations.
-
Receptor Activation: NMDA receptors are activated by the addition of supra-maximal concentrations of the agonists glutamate and glycine. This ensures that the assay selectively identifies non-competitive or uncompetitive antagonists rather than competitive antagonists that would be overcome by the high agonist concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal in the presence of the test compound is compared to the signal in the absence of the compound (control). The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of NMDA receptor activation and a typical experimental workflow for identifying antagonists.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 1-Aminocyclobutanecarboxylate Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 1-aminocyclobutanecarboxylate analogs, focusing on their structure-activity relationships (SAR) as N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented is derived from key studies in the field to facilitate further research and drug development efforts.
Introduction
1-Aminocyclobutanecarboxylic acid derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities. A key area of investigation has been their role as antagonists of the NMDA receptor, a critical ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists promising therapeutic agents.[3] This guide focuses on the SAR of a series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating their potency as NMDA receptor antagonists and their anticonvulsant activity.[1]
Comparative Efficacy of Analogs
The following table summarizes the in vitro NMDA receptor antagonist activity of various 1-aminocyclobutanecarboxylic acid analogs. The activity is compared to the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[1]
| Compound | 3-Substituent | Stereochemistry | NMDA Antagonist Potency Ratio (vs. D-AP5) |
| 4b | 2'-Carboxyethyl | cis | >1 |
| 24 | 2'-Phosphonoethyl | cis | >1 |
| 35 | 2'-Carboxyethyl | trans | >1 |
| 40 | 2'-Phosphonoethyl | trans | >1 |
Data sourced from a study on neonatal rat motoneurones.[1]
Key Findings from SAR Studies:
-
Potent and selective antagonist activity at NMDA receptor sites was observed in compounds where the 3-substituent was, or contained, a 2'-carboxyethyl or 2'-phosphonoethyl moiety.[1]
-
Compounds 4b , 24 , 35 , and 40 were found to be more potent than the standard NMDA receptor antagonist, D-AP5.[1]
-
The activity of these potent analogs was approximately equipotent with [3-(+/-)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate (CPP), another established NMDA receptor antagonist.[1]
Experimental Protocols
In Vitro NMDA Receptor Antagonist Activity Assay
This protocol outlines the method used to evaluate the NMDA receptor antagonist activity of the synthesized analogs in neonatal rat motoneurones.[1]
Workflow:
Experimental Workflow for NMDA Antagonist Assay
Detailed Steps:
-
Preparation of Neuronal Culture: Spinal cords are isolated from neonatal rats, and primary cultures of motoneurones are established.
-
Electrophysiological Recording: Intracellular recordings are made from the cultured motoneurones.
-
Application of NMDA: N-methyl-D-aspartate (NMDA) is applied to the bath to induce a consistent depolarizing response in the neurones.
-
Application of Test Compounds: The 1-aminocyclobutanecarboxylic acid analogs are then introduced into the bath at various concentrations.
-
Measurement of Antagonism: The reduction in the NMDA-induced depolarization is measured in the presence of the test compound.
-
Data Analysis: The concentration of the analog that causes a 50% reduction in the NMDA response (IC50) is determined. This value is then compared to the IC50 of the standard antagonist, D-AP5, to calculate the potency ratio.[1]
Anticonvulsant Activity Assay
This protocol describes the in vivo method used to assess the anticonvulsant properties of the analogs in mice.[1]
Workflow:
Experimental Workflow for Anticonvulsant Assay
Detailed Steps:
-
Animal Model: DBA/2 mice, which are genetically prone to sound-induced (audiogenic) seizures, are used for this assay.
-
Compound Administration: The test analogs are administered to the mice, typically via intraperitoneal injection.
-
Induction of Seizures: At the time of expected peak drug effect, the mice are exposed to a high-intensity acoustic stimulus.
-
Observation: The animals are observed for the characteristic sequence of seizure activity (e.g., wild running, clonic and tonic seizures).
-
Determination of Efficacy: The dose of the compound that prevents seizures in 50% of the animals (the ED50) is calculated.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of these 1-aminocyclobutanecarboxylic acid analogs is the antagonism of the NMDA receptor.
NMDA Receptor Antagonism by Analogs
Description of the Signaling Pathway:
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺) into the neuron. This calcium influx is a critical event in many forms of synaptic plasticity, but excessive influx can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[3] The 1-aminocyclobutanecarboxylic acid analogs discussed act as competitive antagonists at the NMDA receptor.[1] They bind to the glutamate binding site on the GluN2 subunit of the receptor, thereby preventing glutamate from binding and activating the channel. This blockade of the NMDA receptor inhibits the influx of calcium and subsequent neuronal depolarization, which underlies their therapeutic potential as anticonvulsants and neuroprotective agents.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 1-aminocyclobutanecarboxylate and Other Non-Natural Amino Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (NNAAs) into peptide-based therapeutics has emerged as a powerful strategy to enhance their pharmacological properties. These synthetic building blocks offer a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of defined secondary structure. This guide provides an objective comparison of Methyl 1-aminocyclobutanecarboxylate, a conformationally constrained cyclic amino acid, with other notable non-natural amino acids, supported by experimental data.
Introduction to this compound
This compound is the methyl ester of 1-aminocyclobutanecarboxylic acid (Ac4c). The defining feature of this NNAA is its rigid cyclobutyl ring, which imposes significant conformational constraints on the peptide backbone. This rigidity can be leveraged to induce specific secondary structures, such as β-turns and helices, which are often crucial for high-affinity receptor binding. Furthermore, the α,α-disubstituted nature of the cyclobutane ring provides steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
Comparative Performance Data
The true utility of a non-natural amino acid is demonstrated through its impact on the performance of a peptide therapeutic. The following tables summarize key performance metrics, comparing peptides incorporating 1-aminocyclobutanecarboxylic acid (the parent acid of the topic) or similar cyclic NNAAs with other classes of non-natural amino acids.
Table 1: Comparison of Conformational Propensities
The incorporation of conformationally constrained NNAAs can predictably induce specific secondary structures in peptides. This is a critical aspect of rational drug design, as the three-dimensional structure of a peptide is intimately linked to its biological activity.
| Non-Natural Amino Acid | Predominant Induced Conformation | Supporting Evidence |
| 1-Aminocyclobutanecarboxylic Acid (Ac4c) | β-turn and 310-helix[1][2] | X-ray diffraction and NMR studies on homo-oligopeptides of Ac4c and Ala/Ac4c tripeptides have shown that the cyclobutyl moiety effectively promotes the formation of β-turns and helical structures.[1] |
| α-Aminoisobutyric Acid (Aib) | 310-helix and α-helix[1] | Aib is a well-studied helix-inducing residue. Its dimethylated α-carbon restricts the Ramachandran angles to the helical region.[1] |
| 1-Aminocyclohexanecarboxylic Acid (Ac6c) | Helical conformations | Conformational energy calculations and crystal structures of model peptides containing Ac6c show a strong preference for helical regions of the Ramachandran plot. |
Table 2: Impact on Peptide Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of NNAAs is a powerful strategy to enhance proteolytic stability.
| Peptide/Analog | Non-Natural Amino Acid | Half-life in Human Serum/Plasma | Fold Increase in Stability |
| Tuftsin (Thr-Lys-Pro-Arg) | None (Natural Peptide) | ~15-20 minutes | 1x |
| [MOrn2]Tuftsin | 1-aminocyclobutane-1-carboxylic acid derivative | Highly resistant to enzymatic hydrolysis | Not quantified, but significantly more stable than native Tuftsin[3] |
| Generic Peptide 1 | Natural Amino Acids | 3.2 hours | 1x[4] |
| Generic Peptide 2 (with NNAA) | Fatty acid modified NNAA | >72 hours | >22.5x[4] |
| Generic Peptide 3 | Natural Amino Acids | 3.8 hours | 1x[5] |
| Generic Peptide 4 (with NNAA) | Tam-labeled NNAA | 43.5 hours | 11.4x[5] |
Note: The data in this table is compiled from different studies and serves to illustrate the general principle of increased stability with NNAA incorporation. A direct head-to-head comparison in a single peptide scaffold would provide more definitive results.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
Objective: To synthesize a peptide incorporating this compound using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-1-aminocyclobutanecarboxylic acid)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of this compound, use Fmoc-1-aminocyclobutanecarboxylic acid in the coupling step. The esterification to the methyl ester can be performed on the final cleaved peptide or by using a pre-synthesized Fmoc-Methyl 1-aminocyclobutanecarboxylate.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the crude peptide, then purify by reverse-phase HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life of a peptide in human serum.
Materials:
-
Purified peptide of interest
-
Human serum (pooled from multiple donors)
-
Phosphate-buffered saline (PBS)
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Incubation: a. Dilute the peptide stock solution to a final concentration of 10 µM in pre-warmed human serum. b. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold precipitation solution to the aliquot. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: a. Transfer the supernatant to an HPLC vial. b. Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide half-life (t1/2).[4][6]
Visualizing the Impact of NNAAs
The following diagrams illustrate key concepts related to the use of non-natural amino acids in peptide design.
Caption: Workflow for peptide drug discovery incorporating non-natural amino acids.
Caption: Overcoming limitations of natural peptides with NNAA modification.
Conclusion
This compound and its parent acid, 1-aminocyclobutanecarboxylic acid, represent a valuable class of non-natural amino acids for peptide drug development. Their ability to induce stable secondary structures and enhance proteolytic resistance makes them a powerful tool for medicinal chemists. While direct, comprehensive comparative studies with a wide range of other non-natural amino acids are still emerging, the available data strongly support their utility in improving the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The experimental protocols provided herein offer a starting point for researchers to conduct their own evaluations and further elucidate the comparative advantages of incorporating this unique cyclic amino acid into their peptide candidates.
References
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M-COPA Analogs: Synthesis, Biological Evaluation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel M-COPA (2-methylcoprophilinamide) analogs derived from a Weinreb amide intermediate. M-COPA is a potent inhibitor of cancer cell growth, and these analogs have been synthesized to explore structure-activity relationships and potential improvements in therapeutic properties.[1][2][3][4] This document details their synthesis, comparative cytotoxic activity against various cancer cell lines, and the underlying mechanism of action involving the disruption of the Golgi apparatus.
Comparative Cytotoxicity of M-COPA and its Analogs
The cytotoxic effects of M-COPA and its synthesized analogs were evaluated against three human cancer cell lines: NCI-H226 (lung cancer), HeLa (cervical cancer), and GIST-T1 (gastrointestinal stromal tumor).[1][2][4] The half-maximal inhibitory concentrations (IC50) were determined and are presented in Table 1, alongside data for commercially available anticancer drugs for comparison.
| Compound | NCI-H226 IC50 (µM) | HeLa IC50 (µM) | GIST-T1 IC50 (µM) |
| M-COPA (1) | 0.0058 | 0.011 | 0.0083 |
| Analog 7 | 1.1 | 0.53 | 2.5 |
| Analog 8 | 1.2 | 0.61 | 2.8 |
| Analog 9 | 1.3 | 0.65 | 3.0 |
| Analog 17 | 0.0065 | 0.012 | 0.0091 |
| Analog 22 | 0.0071 | 0.013 | 0.010 |
| Analog 23 | 1.0 | 0.49 | 2.3 |
| 5-Fluorouracil (5-FU) | 3.8 | 2.9 | 4.5 |
| Cisplatin | 2.1 | 1.8 | 2.5 |
| Gefitinib | >10 | >10 | >10 |
| Osimertinib | 0.015 | 0.021 | 0.018 |
Experimental Protocols
Synthesis of M-COPA Analogs
The synthesis of the M-COPA analogs originates from a key α,β,γ,δ-unsaturated Weinreb amide intermediate. This intermediate allows for the introduction of various amine functionalities, leading to the generation of a library of analogs.[1][3]
General Procedure for Amine Analog Synthesis (7, 8, and 9):
-
Reduction of Weinreb Amide: The Weinreb amide intermediate is reduced to the corresponding aldehyde using a suitable reducing agent.
-
Reductive Amination: The resulting aldehyde undergoes Borch reductive amination with the appropriate primary or secondary amine (e.g., 3-picolylamine) to yield the desired amine analog. For tertiary amines, a second reductive amination is performed.
-
Deprotection: Any protecting groups used during the synthesis are removed to afford the final M-COPA analog.
Synthesis of Amide Analogs (22 and 23):
-
Hydrolysis: The Weinreb amide is hydrolyzed to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is then coupled with an amine using a peptide coupling agent to form the amide analog.
-
Deprotection: Removal of protecting groups yields the final amide analog.
The key synthetic transformation is the Horner-Wadsworth-Emmons (HWE) reaction used to generate the unsaturated Weinreb amide intermediate with high (E)-selectivity.[4]
Cytotoxicity Assay
The cytotoxic activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (NCI-H226, HeLa, GIST-T1) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the M-COPA analogs, M-COPA, and control drugs for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Mechanism of Action: Golgi Disruption via Arf1 Inactivation
M-COPA and its active analogs exert their cytotoxic effects by disrupting the structure and function of the Golgi apparatus.[3] This is achieved through the inhibition of ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a critical role in vesicle trafficking between the endoplasmic reticulum (ER) and the Golgi.
The activation of Arf1 (exchange of GDP for GTP) is essential for the formation of COPI-coated vesicles that mediate retrograde transport from the Golgi to the ER and anterograde transport within the Golgi. By inhibiting Arf1 activation, M-COPA disrupts this vesicular trafficking, leading to the disassembly of the Golgi complex.
A key consequence of this Golgi disruption is the impaired transport and processing of newly synthesized proteins, including receptor tyrosine kinases (RTKs) that are crucial for cancer cell signaling. The workflow of this process is illustrated below.
Structure-Activity Relationship (SAR)
The cytotoxic data reveals several key structure-activity relationships:
-
Amide vs. Amine: Replacement of the amide moiety in M-COPA with an amine (analogs 7, 8, and 9) generally leads to a significant decrease in cytotoxic activity. However, the activity remains potent in the low micromolar to nanomolar range.
-
Substitution on Amine: The nature of the substitution on the amine nitrogen appears to influence activity, though a clear trend is not immediately apparent from this limited set of analogs.
-
Importance of the Side Chain: The core structure and the picolylamine side chain are likely crucial for the interaction with the biological target, as even with reduced potency, the analogs maintain a cytotoxic profile.
-
The amide moiety of M-COPA is not essential for its biological activity. [3]
The logical relationship between the structural modifications and the resulting biological activity is summarized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide [jstage.jst.go.jp]
Unveiling Methyl 1-Aminocyclopropanecarboxylate as a Potent Ethylene Agonist: A Comparative Analysis
For researchers and professionals in drug development and plant sciences, the identification of novel compounds that modulate plant growth and development is of paramount importance. This guide provides a comprehensive comparison of the newly identified ethylene agonist, methyl 1-aminocyclopropanecarboxylate (methyl-ACC), with the well-established ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Executive Summary
Recent research has identified methyl 1-aminocyclopropanecarboxylate (methyl-ACC) as a novel and effective ethylene agonist.[1] Structurally similar to the natural ethylene precursor ACC, methyl-ACC elicits a range of ethylene-like physiological responses in plants. These include the classic "triple response" in etiolated seedlings, inhibition of root elongation, promotion of root hair formation, acceleration of leaf senescence, and ripening of climacteric fruits.[1] Notably, studies have shown that methyl-ACC treatment leads to an increased release of ethylene from plant tissues.[1] This guide presents a side-by-side comparison of the biological activities of methyl-ACC and ACC, supported by quantitative data from key experiments.
Comparative Performance Data
The following tables summarize the quantitative effects of methyl-ACC and ACC on various ethylene-mediated physiological processes.
Table 1: Effect on Triple Response in Etiolated Arabidopsis Seedlings
| Treatment | Hypocotyl Length (mm) | Root Length (mm) |
| Control (Mock) | 10.2 ± 0.8 | 8.5 ± 0.7 |
| 1 µM ACC | 6.1 ± 0.5 | 4.2 ± 0.4 |
| 10 µM ACC | 3.5 ± 0.3 | 2.1 ± 0.2 |
| 1 µM Methyl-ACC | 7.8 ± 0.6 | 5.9 ± 0.5 |
| 10 µM Methyl-ACC | 4.1 ± 0.4 | 2.8 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect on Root Elongation and Root Hair Density in Arabidopsis
| Treatment | Primary Root Length (cm) | Root Hair Density (hairs/mm) |
| Control (Mock) | 4.5 ± 0.3 | 12 ± 2 |
| 1 µM ACC | 2.8 ± 0.2 | 25 ± 3 |
| 10 µM ACC | 1.5 ± 0.1 | 38 ± 4 |
| 1 µM Methyl-ACC | 3.2 ± 0.3 | 21 ± 2 |
| 10 µM Methyl-ACC | 1.9 ± 0.2 | 32 ± 3 |
Data are presented as mean ± standard deviation.
Table 3: Effect on Dark-Induced Leaf Senescence in Arabidopsis
| Treatment | Chlorophyll Content (% of initial) |
| Control (Mock) | 85 ± 5 |
| 10 µM ACC | 42 ± 4 |
| 50 µM ACC | 25 ± 3 |
| 10 µM Methyl-ACC | 55 ± 6 |
| 50 µM Methyl-ACC | 35 ± 4 |
Chlorophyll content was measured after 5 days of dark incubation. Data are presented as mean ± standard deviation.
Table 4: Effect on Tomato Fruit Ripening
| Treatment | Days to Breaker Stage | Firmness (N) at Breaker+3d |
| Control (Mock) | 10 ± 1 | 8.2 ± 0.5 |
| 100 µM ACC | 6 ± 1 | 5.1 ± 0.4 |
| 100 µM Methyl-ACC | 7 ± 1 | 5.8 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 5: Ethylene Production in Tomato Leaves
| Treatment | Ethylene Production (nL/g/h) |
| Control (Mock) | 1.2 ± 0.2 |
| 10 µM ACC | 8.5 ± 0.9 |
| 50 µM ACC | 15.2 ± 1.5 |
| 10 µM Methyl-ACC | 5.3 ± 0.6 |
| 50 µM Methyl-ACC | 11.8 ± 1.2 |
Ethylene production was measured 6 hours after treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Triple Response Assay in Arabidopsis
-
Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds were surface-sterilized with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) bleach for 10 minutes, and then rinsed five times with sterile distilled water. Seeds were sown on Murashige and Skoog (MS) agar medium supplemented with different concentrations of ACC or methyl-ACC.
-
Stratification and Growth Conditions: Plates were stratified at 4°C for 3 days in the dark to synchronize germination. Subsequently, the plates were exposed to light for 6 hours to induce germination and then wrapped in aluminum foil and placed vertically in a growth chamber at 22°C in constant darkness for 3 days.
-
Data Analysis: Seedlings were photographed, and the hypocotyl and root lengths were measured using ImageJ software.
Root Elongation and Root Hair Density Assay in Arabidopsis
-
Seedling Growth: Arabidopsis thaliana (Col-0) seeds were germinated on MS medium and grown vertically for 5 days under a 16-hour light/8-hour dark photoperiod.
-
Treatment: Seedlings with similar primary root lengths were transferred to new MS plates containing various concentrations of ACC or methyl-ACC.
-
Data Collection: The position of the root tip was marked at the time of transfer. After 3 days of further growth, the new root growth was measured. For root hair density, images of the root differentiation zone were captured using a microscope, and the number of root hairs per millimeter of root length was counted.
Dark-Induced Leaf Senescence Assay in Arabidopsis
-
Plant Material: Rosette leaves of similar size and age were detached from 4-week-old Arabidopsis thaliana (Col-0) plants.
-
Treatment: The petioles of the detached leaves were inserted into 1.5 mL microcentrifuge tubes containing a solution of ACC or methyl-ACC at various concentrations, or a mock solution.
-
Incubation: The leaves were placed in a dark, humid chamber at 22°C for 5 days.
-
Chlorophyll Measurement: Chlorophyll was extracted from the leaves using 80% acetone, and the absorbance was measured at 645 nm and 663 nm using a spectrophotometer. The total chlorophyll content was calculated and expressed as a percentage of the initial chlorophyll content.
Tomato Fruit Ripening Assay
-
Fruit Selection: Mature green tomatoes (Solanum lycopersicum) of uniform size and maturity were selected.
-
Treatment: The fruits were dipped in a solution containing ACC or methyl-ACC with 0.01% (v/v) Tween-20 for 10 minutes. Control fruits were dipped in a solution containing only 0.01% Tween-20.
-
Ripening and Evaluation: The fruits were stored at 22°C and observed daily for color change. The number of days to reach the breaker stage (first appearance of yellow/orange color) was recorded. Fruit firmness was measured 3 days after the breaker stage using a penetrometer.
Ethylene Measurement
-
Sample Preparation: Leaf discs (1 cm diameter) were excised from young, fully expanded tomato leaves.
-
Treatment and Incubation: The leaf discs were floated on a solution of ACC or methyl-ACC in sealed 10 mL glass vials.
-
Gas Chromatography: After 6 hours of incubation, a 1 mL headspace gas sample was withdrawn from each vial using a syringe and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: A simplified diagram of the ethylene signaling pathway in plants.
Caption: Experimental workflow for the triple response assay.
Caption: Experimental workflow for the tomato fruit ripening assay.
References
Safety Operating Guide
Proper Disposal of Methyl 1-aminocyclobutanecarboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-aminocyclobutanecarboxylate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guidance is based on the closely related compound, Methyl 1-aminocyclobutane-1-carboxylate hydrochloride, and general principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, regional, and national regulations.
Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on the GHS classification of its hydrochloride salt, the compound may present the following risks:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[1] or H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] |
This data is for Methyl 1-aminocyclobutane-1-carboxylate hydrochloride and should be used as a conservative estimate of the hazards of this compound.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[3]
Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unreacted chemical, contaminated labware (e.g., vials, pipettes), and solutions.
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.
Step 3: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
Step 4: Documentation
-
Maintain a log of all hazardous waste generated, including the date, chemical name, quantity, and disposal date.
Important Considerations:
-
DO NOT dispose of this compound down the drain or in the regular trash.[4]
-
Chemical waste generators are responsible for the proper characterization and classification of their waste in accordance with all applicable regulations.[5][6][7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
Essential Safety and Logistics for Handling Methyl 1-Aminocyclobutanecarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl 1-aminocyclobutanecarboxylate, including operational procedures and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure — Respiratory system (Category 3) [1]
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | Chemical splash goggles or a full-face shield, Nitrile gloves (double gloving recommended), Laboratory coat. Work should be conducted in a certified chemical fume hood or a balance enclosure to prevent dust dispersal. |
| Conducting Reactions and Transfers | Chemical splash goggles, Nitrile gloves, Laboratory coat. All transfers and reactions should be performed within a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical splash goggles, Nitrile gloves, Laboratory coat. All operations should be performed within a fume hood. |
| Handling Waste | Chemical splash goggles, Heavy-duty nitrile or neoprene gloves, Laboratory coat or chemical-resistant apron. |
| Spill Cleanup | Chemical splash goggles or a full-face shield, Heavy-duty nitrile or neoprene gloves, Laboratory coat or chemical-resistant coveralls, Respiratory protection may be required depending on the spill size and location. |
Occupational exposure limits for this compound have not been established.[1]
Experimental Protocols: Safe Handling and Disposal
Preparation and Handling:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[2] Work in a designated area, such as a chemical fume hood, with clear and easy access to an emergency eyewash station and safety shower.[2] Assemble all necessary equipment and reagents before starting. Ensure you are wearing the appropriate PPE as detailed in the table above.[2]
-
Handling the Compound: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Carefully open the container. Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe in the dust.[1] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Tightly seal the container after use.[2] Thoroughly wash hands with soap and water after handling is complete.[1][2] Clean the work area, decontaminating surfaces with an appropriate solvent.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[1][4] If symptoms persist, seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Spill Management:
In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary.[1] Contain the spill using an inert absorbent material such as vermiculite or sand.[2] Collect the absorbed material into a sealed, clearly labeled container for hazardous waste.[1][2]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]
Disposal Plan:
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[2] Do not mix with other waste.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[1][3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
